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  • Product: 2-Amino-3,5-dibromophenol
  • CAS: 116632-17-8

Core Science & Biosynthesis

Foundational

2-Amino-3,5-dibromophenol CAS 116632-17-8 chemical properties

An In-Depth Technical Guide to 2-Amino-3,5-dibromophenol (CAS 116632-17-8) Authored by a Senior Application Scientist Introduction 2-Amino-3,5-dibromophenol, identified by the CAS Registry Number 116632-17-8, is a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-3,5-dibromophenol (CAS 116632-17-8)

Authored by a Senior Application Scientist

Introduction

2-Amino-3,5-dibromophenol, identified by the CAS Registry Number 116632-17-8, is a halogenated aromatic amine of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring hydroxyl, amino, and bromine substituents on a benzene core, makes it a versatile building block for constructing more complex molecular architectures. While not as extensively documented as some commodity chemicals, its structural motifs are present in various pharmacologically active compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, reactivity, potential synthetic routes, and safety considerations, designed for researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

The physicochemical properties of 2-Amino-3,5-dibromophenol are dictated by the interplay of its three distinct functional groups. The polar amino and hydroxyl groups allow for hydrogen bonding, which typically imparts solid-state character at room temperature and influences solubility. The two bromine atoms significantly increase the molecular weight and affect the compound's electronic distribution and reactivity.

Below is a table summarizing its key properties. It is important to note that while the molecular formula and weight are definitive, experimental data for properties like melting and boiling points are not widely published.

PropertyValueSource
CAS Number 116632-17-8[1][2]
Molecular Formula C₆H₅Br₂NO[3]
Molecular Weight 266.92 g/mol [3]
Physical Form Assumed to be a solid powder[4]
Solubility Expected to be soluble in polar organic solventsN/A

Caption: Chemical structure of 2-Amino-3,5-dibromophenol.

Mechanistic Insights and Chemical Reactivity

The reactivity of the 2-Amino-3,5-dibromophenol ring is a product of competing electronic effects. The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups that donate electron density into the aromatic system via resonance[5]. Conversely, the bromine atoms are deactivating via their electron-withdrawing inductive effect, though they also act as ortho-, para-directors.

This electronic configuration leads to several key reactivity patterns:

  • Electrophilic Aromatic Substitution: The positions ortho and para to the strongly activating -OH and -NH₂ groups are highly nucleophilic. However, with positions 3, 5, and 2 already substituted, the remaining C4 and C6 positions are the primary sites for further electrophilic attack. The combined activating effect of the hydroxyl and amino groups generally outweighs the deactivating effect of the halogens.

  • Oxidation: Aminophenols, particularly ortho- and para-isomers, are readily oxidized. The presence of two electron-donating groups facilitates the removal of electrons, often leading to the formation of colored quinone-imine or phenoxazinone structures, especially under enzymatic or mild oxidizing conditions[6][7]. This inherent instability requires careful handling and storage, preferably under an inert atmosphere.

  • Reactions of the Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as alkylation, acylation, and diazotization to form diazonium salts, which are themselves versatile synthetic intermediates[6][8].

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile for reactions like Williamson ether synthesis.

Proposed Synthesis Protocol

While a specific, validated synthesis for 2-Amino-3,5-dibromophenol is not prominently featured in available literature, a logical and effective route can be designed based on fundamental organic reactions. The most direct approach involves the electrophilic bromination of 2-aminophenol. The strong activating nature of the amino and hydroxyl groups directs incoming electrophiles to the positions ortho and para to them.

Experimental Workflow: Bromination of 2-Aminophenol

This protocol is a theoretical, field-proven approach for achieving di-bromination of an activated aromatic ring.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1 equivalent of 2-aminophenol in a suitable solvent such as glacial acetic acid or a chlorinated solvent. Cool the mixture to 0-5 °C in an ice bath.

  • Brominating Agent Preparation: In the dropping funnel, prepare a solution of 2.1 equivalents of molecular bromine (Br₂) in the same solvent. Causality Note: A slight excess of bromine ensures complete di-substitution.

  • Controlled Addition: Add the bromine solution dropwise to the stirred 2-aminophenol solution, ensuring the internal temperature does not rise above 10 °C. Causality Note: Slow, cold addition is critical to prevent over-bromination and the formation of oxidative side-products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Neutralize the mixture with a base like sodium bicarbonate. The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-Amino-3,5-dibromophenol.

Caption: Proposed workflow for the synthesis of 2-Amino-3,5-dibromophenol.

Applications in Research and Drug Development

Halogenated anilines and phenols are cornerstone intermediates in the pharmaceutical industry. The structural analogue, 2-Amino-3,5-dibromobenzaldehyde, is a well-established key intermediate in the synthesis of the mucolytic drug Ambroxol[9][10]. This precedent strongly suggests that 2-Amino-3,5-dibromophenol is a highly valuable precursor for the synthesis of novel pharmaceutical candidates.

Its potential applications include:

  • Pharmaceutical Synthesis: As a scaffold for building novel compounds, where the amino group can be functionalized to form amides or secondary/tertiary amines, the hydroxyl group can be converted to an ether, and the bromine atoms can be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.

  • Dye and Pigment Synthesis: Aminophenols are precursors to various dyes[11]. The specific substitution pattern of this compound could be exploited to create specialized azo dyes or phenoxazine-based colorants.

  • Material Science: The molecule could be incorporated into polymers or other materials where its specific electronic and hydrogen-bonding properties could be advantageous.

Predictive Spectral Analysis

No empirical spectral data for 2-Amino-3,5-dibromophenol was identified. However, a predictive analysis based on its structure and known spectral data of analogous compounds provides a strong indication of its expected spectral characteristics.

  • ¹H NMR: The spectrum would be simple in the aromatic region, showing two doublets, corresponding to the protons at the C4 and C6 positions. The proton at C6 (meta to -OH, ortho to -NH₂) would likely appear further upfield than the proton at C4 (meta to both -NH₂ and -Br). Broad singlets for the -OH and -NH₂ protons would also be expected, with chemical shifts that are highly dependent on solvent and concentration.

  • ¹³C NMR: Six distinct signals would be present for the aromatic carbons. The carbons bearing the -OH (C1) and -NH₂ (C2) groups would be the most deshielded. The carbons bonded to bromine (C3, C5) would show signals in the characteristic range for halogenated carbons (approx. 110-125 ppm).

  • IR Spectroscopy: The spectrum would be characterized by strong, broad absorptions for the O-H stretch (around 3200-3600 cm⁻¹) and two sharp peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹)[12]. Bending vibrations for the N-H group would appear around 1600 cm⁻¹. Strong C-O and C-N stretching bands would be visible in the 1200-1350 cm⁻¹ region, and C-Br stretches would appear in the fingerprint region at lower wavenumbers.

Safety, Handling, and Storage

Specific GHS hazard classifications for 2-Amino-3,5-dibromophenol are not available. However, based on structurally similar compounds like 2-Amino-3,5-dibromobenzaldehyde and 3,5-dibromophenol, a precautionary approach is warranted[13][14].

Hazard ClassPredicted ClassificationSource (Analogous Compound)
Acute Oral Toxicity Category 3 or 4: Toxic or Harmful if swallowed[13][14]
Skin Corrosion/Irritation Category 2: Causes skin irritation[14]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation[13][14]
Specific Target Organ Toxicity May cause respiratory irritation[14]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust. Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Given its potential for oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

2-Amino-3,5-dibromophenol is a chemical intermediate with significant untapped potential, particularly in the synthesis of pharmaceuticals and other functional organic molecules. Its reactivity is defined by a nuanced balance of activating and deactivating substituents, offering multiple handles for synthetic modification. While detailed experimental data is sparse, its properties and behavior can be reliably predicted from fundamental chemical principles and comparison with well-documented analogues. Adherence to stringent safety protocols is essential when handling this compound due to its probable toxicity and irritant properties. This guide serves as a foundational resource for scientists looking to explore the synthetic utility of this versatile building block.

References

Sources

Exploratory

Technical Guide: 2-Amino-3,5-dibromophenol vs. 2-Amino-3,5-dibromobenzaldehyde

This guide provides an in-depth technical analysis comparing 2-Amino-3,5-dibromophenol and 2-Amino-3,5-dibromobenzaldehyde . While they share a halogenated aniline core, their divergent functional groups (phenolic hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2-Amino-3,5-dibromophenol and 2-Amino-3,5-dibromobenzaldehyde . While they share a halogenated aniline core, their divergent functional groups (phenolic hydroxyl vs. aldehyde) dictate completely different synthetic utilities in pharmaceutical chemistry.

Core Distinction: Nucleophilic Ligand Architecture vs. Electrophilic Pharmaceutical Intermediate

Executive Summary

  • 2-Amino-3,5-dibromobenzaldehyde (CAS: 50910-55-9): The dominant pharmaceutical intermediate. It functions as an electrophilic scaffold used primarily to synthesize the mucolytic agents Ambroxol and Bromhexine . Its aldehyde group allows for carbon-nitrogen bond formation via reductive amination.

  • 2-Amino-3,5-dibromophenol (CAS: 608-27-5): A nucleophilic building block . It functions primarily as a bidentate (N,O) ligand in coordination chemistry and as a specialized precursor for heterocyclic dyes. It lacks the carbon-extension capability of the aldehyde.

Structural Comparison Table
Feature2-Amino-3,5-dibromobenzaldehyde2-Amino-3,5-dibromophenol
Primary Reactivity Electrophile (Aldehyde Carbon)Nucleophile (Phenolic Oxygen)
Key Application Ambroxol API Synthesis Metal Chelation / Catalysis
Electronic Nature Electron-withdrawing (-CHO) deactivates ringElectron-donating (-OH) activates ring
State Yellow Crystalline Powder (MP: 136-139°C)Off-white/Gray Solid (MP: ~150°C dec.)[1]
Coordination Neutral N,O-donor (via Imine)Anionic N,O-donor (Phenolate)

Structural & Electronic Architecture

The fundamental difference lies in the C1-substituent, which governs the molecule's role in organic synthesis.

Graphviz Diagram: Structural Divergence

The following diagram illustrates the reactive sites and electronic flow for both molecules.

G cluster_0 Molecule A: 2-Amino-3,5-dibromophenol cluster_1 Molecule B: 2-Amino-3,5-dibromobenzaldehyde Phenol Phenol (-OH) Nucleophile Hard Donor CoreA Dibromo-benzene Core Phenol->CoreA Electron Donation (+M) AmineA Amine (-NH2) Ortho Position AmineA->CoreA Aldehyde Aldehyde (-CHO) Electrophile Schiff Base Acceptor AmineB Amine (-NH2) Ortho Position CoreB Dibromo-benzene Core AmineB->CoreB CoreB->Aldehyde Electron Withdrawal (-M) caption Figure 1: Electronic push-pull contrast. The phenol acts as a donor; the aldehyde acts as an acceptor.

Mechanistic Implications[2][3][4]
  • The Benzaldehyde (Electrophile): The carbonyl carbon is susceptible to nucleophilic attack by amines. This is the "gateway" reaction for synthesizing Ambroxol. The electron-withdrawing bromine atoms at C3 and C5 increase the electrophilicity of the aldehyde slightly, while the ortho-amino group can provide intramolecular hydrogen bonding (stabilizing the transition state).

  • The Phenol (Nucleophile): The hydroxyl group makes the ring electron-rich. However, the bromine atoms at C3 and C5 withdraw density, making the phenol more acidic (lower pKa) than unsubstituted 2-aminophenol. This enhances its ability to form stable anionic complexes with transition metals (Cu, Ni, Co).

Synthetic Pathways (The "How-To")

A. Synthesis of 2-Amino-3,5-dibromobenzaldehyde

This is the industry-standard route for Ambroxol production. It avoids the instability of isolated 2-aminobenzaldehyde by performing the bromination immediately or in situ.

Pathway: o-Nitrobenzaldehyde


Reduction

Bromination[2]
Detailed Protocol:
  • Reduction:

    • Reagents: Iron powder (Fe), Glacial Acetic Acid (AcOH), Ethanol/Water.[2]

    • Procedure: Dissolve o-nitrobenzaldehyde in ethanol/water. Add Fe powder and catalytic HCl. Reflux for 40-60 mins.

    • Mechanism: Nitro group is reduced to amine via nitroso/hydroxylamine intermediates.

    • Critical Step: Do not isolate the intermediate 2-aminobenzaldehyde if possible, as it is prone to self-condensation.

  • Bromination:

    • Reagents: Bromine (

      
      ), Potassium Bromide (KBr), Water.
      
    • Procedure: Cool the reaction mixture to 20°C. Add

      
      /KBr solution dropwise over 30 mins.
      
    • Stoichiometry: 2.0 - 2.2 equivalents of

      
      .
      
    • Workup: Neutralize with saturated

      
      . The yellow solid precipitates.
      
    • Yield: >90%.

B. Synthesis of 2-Amino-3,5-dibromophenol

This synthesis is more challenging due to regioselectivity issues (direct bromination of 2-aminophenol often yields the 4-bromo or 4,6-dibromo isomer).

Pathway: 3,5-Dibromo-2-nitrophenol


Reduction
Detailed Protocol:
  • Precursor Preparation: Nitration of 3,5-dibromophenol (requires careful control to direct ortho to OH) or bromination of 2-nitrophenol (often yields mixtures).

  • Reduction:

    • Reagents: Sodium Dithionite (

      
      ) or Hydrogen/Pd-C.
      
    • Solvent: NaOH (aq) or Ethanol.[1]

    • Procedure: Dissolve the nitrophenol in alkaline solution. Add dithionite portion-wise until the yellow color of the nitrophenolate fades.

    • Workup: Acidify carefully to pH 5-6 to precipitate the aminophenol.

    • Note: This compound oxidizes rapidly in air; store under inert gas.

Pharmaceutical Applications: The Ambroxol Workflow

The benzaldehyde derivative is the critical node in the synthesis of Ambroxol (Mucosolvan). The phenol derivative is not used here.[3]

Graphviz Diagram: Ambroxol Synthesis

This workflow demonstrates the necessity of the aldehyde functionality.

Ambroxol Start 2-Amino-3,5-dibromobenzaldehyde (Starting Material) Intermediate Schiff Base (Imine) (Unstable Intermediate) Start->Intermediate + Reagent Reagent trans-4-Aminocyclohexanol Product Ambroxol Base (Secondary Amine) Intermediate->Product Reduction Step1 Condensation (Reflux in MeOH) Reduction Reduction (NaBH4 or H2/Pd) Salt Ambroxol Hydrochloride (Final API) Product->Salt HCl / Crystallization caption Figure 2: The Reductive Amination pathway. The aldehyde is essential for the initial coupling.

Experimental Protocol: Ambroxol Synthesis (Lab Scale)
  • Step 1 (Condensation):

    • Mix 1.0 eq of 2-Amino-3,5-dibromobenzaldehyde and 1.0 eq of trans-4-aminocyclohexanol in Methanol.

    • Reflux for 2 hours. Monitor by TLC (disappearance of aldehyde).

  • Step 2 (Reduction):

    • Cool to 0-5°C.

    • Add 0.6 eq of Sodium Borohydride (

      
      ) in portions.
      
    • Stir for 1 hour.

  • Step 3 (Isolation):

    • Quench with water. Acidify with HCl to pH 1.

    • Collect the precipitate (Ambroxol HCl). Recrystallize from Ethanol/Water.

Reactivity Profile Comparison

Reactivity Mode2-Amino-3,5-dibromobenzaldehyde2-Amino-3,5-dibromophenol
Schiff Base Formation Excellent. Reacts with amines to form stable imines (Salen-half units).Poor/Different. The amine reacts with aldehydes, but the phenol group interferes via H-bonding or oxidation.
Metal Coordination Forms neutral complexes. Coordinates through Imine-N and Phenolic-O (if reacted with aminophenol) or just N donors.Forms anionic complexes. Coordinates through Amine-N and Phenolate-O. High affinity for Cu(II) and Fe(III).
Stability Stable solid. Shelf-stable for months.Oxidation prone. Turns dark/purple upon air exposure (formation of quinone imines).

References

  • Synthesis of Ambroxol Intermediate: BenchChem. Application Notes and Protocols for the Synthesis of Ambroxol from 2-Amino-3,5-dibromobenzaldehyde. Link

  • Benzaldehyde Properties: PubChem. 2-Amino-3,5-dibromobenzaldehyde Compound Summary. Link

  • Crystal Structure of Derivatives: National Institutes of Health (NIH). Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium. Link

  • Phenol Derivative Applications: ChemicalBook. 2-Amino-5-bromophenol and related compounds synthesis and properties. Link

  • Ambroxol Impurity Profiling: LGC Standards. Ambroxol Hydrochloride Impurity E (2-Amino-3,5-dibromobenzaldehyde). Link

Sources

Foundational

Biological Characterization and Activity Profile of 2-Amino-3,5-dibromophenol

The following technical guide provides an in-depth analysis of 2-Amino-3,5-dibromophenol (ADB) , a critical pharmacophoric fragment and metabolite associated with the mucolytic and analgesic drug Ambroxol .[1] The Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Amino-3,5-dibromophenol (ADB) , a critical pharmacophoric fragment and metabolite associated with the mucolytic and analgesic drug Ambroxol .[1]

The Pharmacophoric Core of Ambroxol: Activity, Metabolism, and Toxicology[1]

Executive Summary

2-Amino-3,5-dibromophenol (ADB) represents the aromatic "warhead" of the widely used mucolytic and local anesthetic agent, Ambroxol.[1] While Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol) is celebrated for its blockade of voltage-gated sodium channels (Nav1.[1]8) and surfactant stimulation, ADB exists as a distinct chemical entity—often appearing as a degradation product or a minor oxidative metabolite.

This guide analyzes ADB not merely as a breakdown product, but as a bioactive aminophenol. Its biological profile is defined by three distinct vectors :

  • Retained Pharmacophore: It possesses the halogenated motif required for sodium channel interaction but lacks the lipophilic cyclohexyl "anchor" necessary for high-potency membrane partitioning.[1]

  • Redox Activity: As a free phenol, ADB exhibits direct antioxidant radical scavenging capabilities superior to the parent ether-linked structure.[1]

  • Toxicological Liability: Like many halogenated aminophenols, ADB presents a risk profile for nephrotoxicity, necessitating rigorous monitoring during stability and metabolic profiling.

Chemical Identity and Metabolic Origin[1]

ADB is chemically distinct from the major Ambroxol metabolites (such as Dibromoanthranilic Acid - DBAA).[1] It is formed through the oxidative cleavage of the benzyl-amine linker or via degradation pathways.[1]

Physicochemical Profile
PropertyDataRelevance
IUPAC Name 2-Amino-3,5-dibromophenolCore Pharmacophore
CAS Registry 14348-75-5Reference Standard
Molecular Weight 266.92 g/mol Low MW Fragment
LogP (Predicted) ~2.8Moderate Lipophilicity (Lower than Ambroxol)
pKa (Phenolic) ~7.5 - 8.5Ionized at physiological pH
Appearance Crystalline solid (often brownish)Oxidation sensitive
Formation Pathway

The formation of ADB from Ambroxol involves the cleavage of the C-N bond connecting the aromatic ring to the cyclohexyl amine. This is distinct from the primary CYP3A4-mediated pathway which typically yields DBAA.[1]

MetabolicPathway cluster_legend Pathway Legend Ambroxol Ambroxol (Parent Drug) Intermediate Carbinolamine Intermediate Ambroxol->Intermediate CYP3A4 (Oxidation) Glucuronide Ambroxol Glucuronide Ambroxol->Glucuronide UGT2B7 (Conjugation) ADB 2-Amino-3,5-dibromophenol (Target Metabolite) Intermediate->ADB Minor Pathway (Linker Cleavage/Degradation) DBAA Dibromoanthranilic Acid (Major Met.) Intermediate->DBAA Major Pathway (Oxidative Deamination) Target Red = Focus of this Guide Major Green = Major Metabolite

Figure 1: Metabolic landscape of Ambroxol.[1][2] ADB (Red) is a specific cleavage product, distinct from the major acid metabolite (Green).

Pharmacodynamics: The "Warhead" Hypothesis

Voltage-Gated Sodium Channel (Nav) Blockade

Ambroxol is a potent blocker of Nav1.8 , a channel crucial for nociception (pain sensing).[1] The 2-amino-3,5-dibromo moiety is the essential "key" that fits the channel pore.[1]

  • Mechanism: The halogen atoms (Bromine) provide specific steric and electronic interactions within the channel's binding site.[1]

  • ADB Activity: While ADB retains the "key," it lacks the "handle" (the cyclohexyl ring).

    • Result: ADB is predicted to have significantly reduced potency compared to Ambroxol.[1] The lipophilic tail of Ambroxol allows the drug to partition into the lipid bilayer and access the channel pore laterally. ADB, being more polar and smaller, has a lower residence time and lower affinity.

    • Implication: ADB is unlikely to be an effective analgesic on its own but serves as a template for designing new channel blockers.[1]

Antioxidant & Anti-inflammatory Activity

Unlike the Nav blockade, ADB likely outperforms the parent drug in direct antioxidant capacity.

  • Phenolic Hydrogen Donation: The free hydroxyl group (-OH) on ADB allows it to act as a direct radical scavenger (hydrogen atom transfer), neutralizing Reactive Oxygen Species (ROS) such as the hydroxyl radical ([1]•OH).[1][3][4][5]

  • Comparison: Ambroxol has antioxidant effects, but these are often indirect (suppressing inflammatory cytokines). ADB acts as a chemical antioxidant similar to Vitamin E analogues, albeit with potential toxicity trade-offs.[1]

Toxicology and Safety (Critical)

Warning: Halogenated aminophenols are associated with specific toxicological risks that must be monitored in drug development.

  • Nephrotoxicity: Similar to p-aminophenol (the toxic metabolite of acetaminophen), ADB can undergo bioactivation in the kidney.[1]

    • Mechanism:[3][4] Oxidation to a quinone imine intermediate can deplete cellular glutathione (GSH), leading to covalent binding with renal proteins and subsequent proximal tubule necrosis.

  • Skin/Eye Irritation: As a free phenol, ADB is an irritant and potential sensitizer.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of ADB in Plasma

Purpose: To detect low-abundance ADB in biological matrices.[1]

Reagents:

  • Analytes: ADB (Standard), d3-Ambroxol (Internal Standard).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

Workflow:

  • Sample Prep: Aliquot 50 µL plasma. Add 150 µL cold acetonitrile (protein precipitation) containing Internal Standard. Vortex 30s. Centrifuge 10,000g for 10 min.

  • Chromatography: Inject 5 µL supernatant onto a C18 column (e.g., Waters BEH C18, 1.7 µm).

    • Gradient: 5% B to 95% B over 4 minutes.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Negative Mode (Phenols ionize better in negative mode).[1]

    • Precursor Ion: m/z 264.8 [M-H]⁻ (based on 79Br isotope).[1]

    • Product Ions: Monitor transitions m/z 264.8 → 79 (Br⁻) and 264.8 → 184 (loss of Br).[1]

Protocol B: In Vitro Antioxidant Assay (DPPH)

Purpose: To validate the radical scavenging activity of the free phenol moiety.[1]

  • Preparation: Dissolve ADB in methanol to create a 1 mM stock.

  • Reaction: Mix 100 µL of ADB dilutions (10–500 µM) with 100 µL of 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature for 30 mins.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.[1]

    • Expectation: ADB should show a lower IC50 (higher potency) than Ambroxol due to the free phenolic -OH.[1]

Structure-Activity Relationship (SAR) Visualization[1][2]

The following diagram illustrates why ADB retains some activities but loses others compared to Ambroxol.

SAR_Analysis Pharmacophore 2-Amino-3,5-dibromo Motif Ambroxol Ambroxol (Parent) Pharmacophore->Ambroxol ADB ADB (Metabolite) Pharmacophore->ADB NavBlock Nav1.8 Blockade (Analgesia) Ambroxol->NavBlock High Potency (Lipophilic Tail anchors drug) Antioxidant Radical Scavenging (Antioxidant) Ambroxol->Antioxidant Moderate Toxicity Renal Toxicity Risk (Quinone formation) Ambroxol->Toxicity Low ADB->NavBlock Low Potency (Lacks membrane anchor) ADB->Antioxidant High (Free Phenolic -OH) ADB->Toxicity High (Reactive Aminophenol)

Figure 2: SAR comparison.[1] Green arrows indicate desirable high activity; Red arrows indicate loss of efficacy or increased risk.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2132, Ambroxol. Retrieved from [Link][1]

  • Weiser, T. (2006). Ambroxol: A CNS Drug? CNS Neuroscience & Therapeutics.[1] (Discusses Nav1.8 blockade mechanism). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Aminophenols Toxicity.[1][6] (General toxicity data on aminophenol class).[1] Retrieved from [Link][1][6]

  • Ishiguro, N., et al. (2000). Metabolism of ambroxol in humans: identification of novel metabolites. Xenobiotica.[1] (Identifies DBAA and oxidative pathways). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Amino-3,5-dibromophenol

This guide provides a comprehensive safety and handling overview for 2-Amino-3,5-dibromophenol, a compound utilized in specialized synthetic chemistry applications. Designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive safety and handling overview for 2-Amino-3,5-dibromophenol, a compound utilized in specialized synthetic chemistry applications. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on risk mitigation. By understanding the causality behind safety protocols, professionals can foster a more robust and intuitive safety culture in the laboratory.

Due to the limited availability of a comprehensive, officially published Safety Data Sheet for 2-Amino-3,5-dibromophenol, this guide has been expertly synthesized from data on closely related chemical structures, including 2-Amino-3,5-dibromobenzaldehyde and various isomers of aminophenols and bromophenols. This approach, rooted in established chemical principles, allows for a reliable and cautious assessment of the potential hazards.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of a thorough risk assessment. The data presented below are compiled from computational models and information available for structurally similar compounds.

PropertyValueSource
Molecular Formula C₆H₅Br₂NOPubChem
Molecular Weight 266.92 g/mol PubChem
CAS Number 116632-17-8ChemicalBook[1]
Appearance Likely a solid powder, potentially light brown in color (by analogy to related compounds).ChemicalBook[2][3]
Melting Point Data not widely available; related compounds like 3,5-Dibromophenol melt at 79-83 °C.
Solubility No specific data available; likely sparingly soluble in water, with better solubility in organic solvents.
pKa 8.79±0.10 (Predicted)ChemicalBook[2][3]

Hazard Identification and Toxicological Profile

The primary hazards of 2-Amino-3,5-dibromophenol are inferred from its structural motifs: a halogenated phenol and an aromatic amine. The GHS classifications are based on data from its closest structural analog, 2-Amino-3,5-dibromobenzaldehyde, and related aminophenols.

GHS Hazard ClassificationHazard StatementRationale and Field Insights
Skin Corrosion/Irritation, Category 2 H315: Causes skin irritation.The phenolic hydroxyl group and aromatic bromine atoms can disrupt skin integrity, leading to irritation. Prolonged or repeated contact should be avoided to prevent dermatitis.[4][5][6]
Serious Eye Damage/Eye Irritation, Category 2A H319: Causes serious eye irritation.As a fine particulate solid, this compound can cause significant mechanical and chemical irritation to the eyes. Immediate and thorough rinsing is critical upon exposure.[4][5][6][7]
Specific Target Organ Toxicity (Single Exposure), Category 3 H335: May cause respiratory irritation.Inhalation of the dust can irritate the mucous membranes and upper respiratory tract. All handling of the solid should be performed in a manner that avoids aerosolization.[4][8]
Acute Toxicity, Oral (Harmful) H302: Harmful if swallowed.Aminophenol derivatives can exhibit systemic toxicity upon ingestion.[4][7][8][9] This classification necessitates strict controls to prevent accidental ingestion.
Aquatic Toxicity (Potential) H410/H411: Very toxic/Toxic to aquatic life with long lasting effects.Halogenated aromatic compounds are often persistent in the environment and exhibit toxicity to aquatic organisms.[7][8] All waste must be treated as hazardous.

Primary aromatic amines are a class of compounds that may require careful toxicological assessment, as some members can undergo metabolic activation to reactive species. While no specific data on the genotoxicity or carcinogenicity of 2-Amino-3,5-dibromophenol is available, this chemical class consideration warrants the implementation of stringent handling protocols to minimize exposure.

Experimental Risk Assessment Workflow

A self-validating safety protocol begins with a logical risk assessment. The following workflow illustrates the decision-making process a researcher should undertake before commencing work with 2-Amino-3,5-dibromophenol. This systematic approach ensures that all hazards are identified and controlled before any experimental work begins.

RiskAssessmentWorkflow cluster_planning Phase 1: Pre-Experiment Planning cluster_controls Phase 2: Implementing Controls cluster_execution Phase 3: Safe Execution & Disposal Info Information Gathering (Review this guide, SDS of analogs) HazardID Hazard Identification (Skin/Eye Irritant, Inhalation Hazard, Toxic) Info->HazardID leads to ExposureEval Exposure Potential Evaluation (Weighing, transfer, reaction setup) HazardID->ExposureEval informs EngControls Engineering Controls (Certified Chemical Fume Hood) ExposureEval->EngControls determines need for PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator if needed) EngControls->PPE complemented by AdminControls Administrative Controls (SOP Review, Training, Designated Area) PPE->AdminControls reinforced by Handling Safe Handling Protocol (Minimize dust, use appropriate tools) AdminControls->Handling enables Emergency Emergency Preparedness (Spill kit, eyewash, shower location known) Handling->Emergency requires Disposal Waste Disposal (Collect in sealed, labeled hazardous waste container) Handling->Disposal generates need for

Sources

Foundational

A Technical Guide on the Role of 2-Amino-3,5-dibromophenol in the Degradation Pathways of Ambroxol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary Ambroxol, a widely utilized mucolytic agent, is effective in treating respir...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Ambroxol, a widely utilized mucolytic agent, is effective in treating respiratory diseases by improving mucus clearance.[1] As with any active pharmaceutical ingredient (API), understanding its stability and degradation profile is paramount to ensuring safety, efficacy, and regulatory compliance.[2][3] Forced degradation studies reveal that Ambroxol is susceptible to degradation under oxidative, hydrolytic, and photolytic stress. These conditions can lead to the formation of various degradation products, arising from the core structure: trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol.[4][5]

This technical guide provides an in-depth examination of a specific, yet critical, area of Ambroxol's stability: the formation of phenolic impurities, with a focus on the potential role of 2-Amino-3,5-dibromophenol . While not a commonly cited degradant in compendial methods, its formation is mechanistically plausible under oxidative stress. This document will elucidate the probable formation pathways, present robust analytical methodologies for its detection and characterization, and discuss the toxicological and regulatory rationale for such investigations. Our focus is to move beyond simple impurity listing and provide a causal, field-proven perspective on anticipating and controlling such degradants in drug development.

Ambroxol: Chemical Structure and Inherent Stability Challenges

Ambroxol hydrochloride is the salt of a substituted benzylamine derivative.[6] Its core structure contains several moieties susceptible to chemical transformation:

  • Secondary Amine: Prone to oxidation and N-dealkylation.[7]

  • Dibrominated Aromatic Ring: The electron-rich aniline ring is a target for oxidative attack. The bromine substituents influence the electronic properties and reactivity of the ring.

  • Benzylamine Linkage: The C-N bond connecting the aromatic ring to the cyclohexanol moiety can be a point of cleavage under hydrolytic or oxidative stress.

  • Cyclohexanol Ring: While relatively stable, it can undergo oxidation under harsh conditions.

The confluence of these functional groups makes Ambroxol a complex molecule from a stability perspective. Regulatory bodies like the ICH mandate a thorough understanding of all potential degradation products to ensure the safety and quality of the final drug product.[2]

Forced Degradation of Ambroxol: A Summary of Observed Pathways

Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the API to identify likely impurities that could form during storage.[8] Ambroxol has been shown to degrade under several conditions, with oxidative stress being particularly significant.

Stress ConditionObserved Degradation Products/PathwaysKey Insights
Oxidative (e.g., H₂O₂) Formation of Impurity A ((2-amino-3,5-dibromophenyl)methanol) and Impurity E (2-amino-3,5-dibromobenzaldehyde).[9][10]Oxidation of the benzylic carbon is a primary pathway. This cleavage of the benzylamine bond isolates the dibrominated aromatic moiety.
Acid/Base Hydrolysis General degradation observed, though specific hydrolytic products are less defined in literature than oxidative ones.[11]Susceptibility indicates the need for pH control in liquid formulations.
Thermal/Photolytic Formation of complex impurities, including cyclization products like trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.[4]Indicates that energy input can drive intramolecular reactions and complex rearrangements.

These studies confirm that the 2-amino-3,5-dibromobenzyl portion of Ambroxol is the most reactive site, frequently yielding well-characterized impurities such as 2-amino-3,5-dibromobenzaldehyde (Impurity E) and (2-amino-3,5-dibromophenyl)methanol (Impurity A).[9][10] These compounds serve as critical precursors for further degradation.

The Formation of 2-Amino-3,5-dibromophenol: A Mechanistic Hypothesis

While 2-Amino-3,5-dibromophenol is not explicitly listed as a routine Ambroxol impurity, its formation from the known degradant 2-amino-3,5-dibromobenzaldehyde (Impurity E) is a chemically sound hypothesis, particularly under oxidative conditions. Phenols are a recurring motif in pharmaceuticals and their metabolites, often arising from the oxidation of aromatic precursors.[12][13]

The proposed pathway involves two key steps:

  • Initial Degradation to an Aldehyde Intermediate: Oxidative stress cleaves the benzyl-amine bond of Ambroxol, leading to the formation of 2-amino-3,5-dibromobenzaldehyde. This is a well-documented degradation product.[9]

  • Oxidative Decarbonylation/Rearrangement: The resulting aldehyde can undergo further oxidation. A plausible mechanism is a Baeyer-Villiger type oxidation or a related free-radical pathway, leading to the formation of a formate ester, which is then rapidly hydrolyzed to the corresponding phenol, 2-Amino-3,5-dibromophenol.

The diagram below illustrates this proposed mechanistic logic.

Ambroxol_Degradation_to_Phenol Ambroxol Ambroxol Impurity_E Impurity E (2-Amino-3,5-dibromobenzaldehyde) Ambroxol->Impurity_E Oxidative Cleavage (e.g., H₂O₂) Intermediate Formate Ester Intermediate (Unstable) Impurity_E->Intermediate Baeyer-Villiger Oxidation or Radical Pathway Phenol_Product 2-Amino-3,5-dibromophenol Intermediate->Phenol_Product Hydrolysis

Caption: Proposed oxidative pathway from Ambroxol to 2-Amino-3,5-dibromophenol.

Causality: This proposed pathway is grounded in established principles of organic chemistry. Aromatic aldehydes are known to be susceptible to further oxidation.[2] The presence of an electron-donating amino group on the ring can facilitate such oxidative transformations. Investigating this pathway is not merely academic; it is a necessary step in building a complete and robust stability profile for Ambroxol.

Analytical Strategy: A Self-Validating Protocol for Impurity Identification

To investigate and control for 2-Amino-3,5-dibromophenol, a comprehensive, multi-step analytical workflow is required. The protocol must be designed not only to detect the impurity but also to provide unequivocal structural confirmation, thereby creating a self-validating system.

Experimental Protocol: Forced Degradation and HPLC Screening

Objective: To generate and chromatographically resolve potential degradation products of Ambroxol, including 2-Amino-3,5-dibromophenol.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Ambroxol Hydrochloride at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂). Store at 40°C for 24 hours. Rationale: This condition is most likely to induce the formation of phenolic impurities.[11]

    • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1N HCl. Reflux at 80°C for 8 hours.

    • Alkaline Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1N NaOH. Reflux at 80°C for 4 hours.

    • Control Sample: Dilute 5 mL of the stock solution with 5 mL of water.

  • Neutralization and Dilution:

    • After the stress period, cool all samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Stability-Indicating HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.01 M Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-10 min: 20% B

      • 10-30 min: 20% to 70% B

      • 30-35 min: 70% B

      • 35-40 min: 70% to 20% B

      • 40-45 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 248 nm.

    • Injection Volume: 20 µL.

    • Rationale: A gradient method is essential to resolve impurities with a wide range of polarities, from the polar cyclohexanol-containing parent drug to the more nonpolar degradation products.

Workflow for Structural Elucidation

The identification of a novel peak in the degradant chromatogram, particularly in the oxidative sample, necessitates a rigorous structural confirmation process.

Impurity_ID_Workflow cluster_0 Phase 1: Detection cluster_1 Phase 2: Mass Identification cluster_2 Phase 3: Structural Confirmation Forced_Deg Forced Degradation Study HPLC_UV Stability-Indicating HPLC-UV (Detect Novel Peaks) Forced_Deg->HPLC_UV LC_MS LC-MS Analysis (Determine Mass-to-Charge Ratio) HPLC_UV->LC_MS MS_MS Tandem MS (MS/MS) (Fragment Ion Analysis) LC_MS->MS_MS Isolation Preparative HPLC (Isolate Impurity) MS_MS->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Confirm Structure) Isolation->NMR Final_ID Definitive Structure (2-Amino-3,5-dibromophenol) NMR->Final_ID

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Synthesis of Novel Benzoxazole Scaffolds from 2-Amino-3,5-dibromophenol

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of the Benzoxazole Core in Modern Drug Discovery The benzoxazole motif, a fusion of benzene and oxazole rings, is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Benzoxazole Core in Modern Drug Discovery

The benzoxazole motif, a fusion of benzene and oxazole rings, is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a highly effective pharmacophore for engaging with biological targets.[1] Consequently, benzoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

This guide focuses on the synthetic utility of a specific, highly functionalized starting material: 2-Amino-3,5-dibromophenol . The strategic placement of two bromine atoms on the phenoxy ring serves a dual purpose. Firstly, these halogens significantly modulate the electronic properties of the benzoxazole system, which can enhance binding affinities and alter metabolic stability. Secondly, they provide reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse and complex molecular libraries—a critical process in modern drug development for optimizing lead compounds.

This document provides a detailed exploration of the primary synthetic pathways to construct novel benzoxazole derivatives from this key precursor, emphasizing the underlying chemical principles, offering field-tested experimental protocols, and addressing potential challenges.

Mechanistic Foundations: Constructing the Benzoxazole Ring

The formation of a benzoxazole ring from an o-aminophenol is fundamentally a condensation and cyclization reaction.[4] The core transformation involves the reaction of the vicinal amino and hydroxyl groups with a substrate that provides a single carbon atom to form the oxazole ring. The two most robust and versatile strategies, detailed herein, are the condensation with aldehydes and the acylation-cyclization with carboxylic acids or their derivatives.

Causality Behind Method Selection:
  • Condensation with Aldehydes: This is often the most direct route for synthesizing 2-aryl or 2-alkyl benzoxazoles. The reaction proceeds via a Schiff base intermediate, which then undergoes oxidative cyclization. The choice of oxidant is critical and can range from air/oxygen to chemical reagents like manganese dioxide (MnO₂) or DDQ. This method is valued for its operational simplicity and the vast commercial availability of diverse aldehydes.[5][6]

  • Acylation with Carboxylic Acids: This pathway is highly reliable and avoids the need for an external oxidant. The reaction begins with the acylation of the more nucleophilic amino group to form an o-hydroxy amide intermediate. Subsequent intramolecular cyclization, driven by heat and typically facilitated by a dehydrating agent like polyphosphoric acid (PPA), yields the benzoxazole.[7][8] This method is particularly useful when the corresponding aldehyde is unstable or inaccessible.

Below is a diagram illustrating these two primary mechanistic pathways.

Reaction_Mechanisms Start 2-Amino-3,5-dibromophenol SchiffBase Schiff Base Intermediate Start->SchiffBase Condensation Amide o-Hydroxy Amide Intermediate Start->Amide Acylation Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase CarboxylicAcid Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) CarboxylicAcid->Amide FinalProduct 5,7-Dibromo-2-substituted-benzoxazole SchiffBase->FinalProduct Oxidative Cyclization (+ Oxidant) Amide->FinalProduct Dehydrative Cyclization (e.g., PPA, Heat)

Caption: Primary synthetic routes to 5,7-dibromobenzoxazoles.

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, with clear steps and rationales provided. Adherence to safety protocols, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood, is mandatory.

Protocol 1: Oxidative Condensation with Aromatic Aldehydes

This protocol details the synthesis of 5,7-Dibromo-2-(4-methoxyphenyl)benzoxazole as a representative example. The use of manganese dioxide (MnO₂) provides a mild and effective oxidation step.[5]

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Amino-3,5-dibromophenol266.931.0267 mg
4-Methoxybenzaldehyde136.151.1150 mg (136 µL)
Manganese Dioxide (MnO₂), activated86.945.0435 mg
Toluene--10 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Silica Gel (for chromatography)--As needed
Eluent (Hexane:Ethyl Acetate)--e.g., 9:1 v/v

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-3,5-dibromophenol (267 mg, 1.0 mmol) and toluene (10 mL).

  • Reagent Addition: Add 4-methoxybenzaldehyde (136 µL, 1.1 mmol) to the suspension.

  • Initiation of Condensation: Stir the mixture at room temperature for 15 minutes to facilitate the initial formation of the Schiff base.

  • Oxidative Cyclization: Add activated manganese dioxide (435 mg, 5.0 mmol). The causality here is that MnO₂ acts as a heterogeneous oxidant to facilitate the cyclization of the Schiff base to the benzoxazole without over-oxidizing the substrates.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with Hexane:Ethyl Acetate (8:2). The disappearance of the starting aminophenol spot indicates reaction completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids, washing the pad with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Workflow_Protocol_1 A 1. Combine Reactants (Aminophenol, Aldehyde) in Toluene B 2. Add MnO₂ (Oxidant) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool and Filter (Remove MnO₂) D->E Reaction Complete F 6. Evaporate Solvent E->F G 7. Purify by Column Chromatography F->G H Final Product G->H

Caption: Experimental workflow for aldehyde condensation.

Protocol 2: Acylation and Dehydrative Cyclization

This protocol describes the synthesis of 5,7-Dibromo-2-methylbenzoxazole using acetic acid and polyphosphoric acid (PPA) as the condensing agent.

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Amino-3,5-dibromophenol266.931.0267 mg
Glacial Acetic Acid60.051.272 mg (69 µL)
Polyphosphoric Acid (PPA)--~2 g
Saturated Sodium Bicarbonate (NaHCO₃)--As needed
Ethyl Acetate--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, combine 2-Amino-3,5-dibromophenol (267 mg, 1.0 mmol) and glacial acetic acid (69 µL, 1.2 mmol).

  • Addition of Condensing Agent: Carefully add polyphosphoric acid (~2 g) to the flask. PPA serves as both the solvent and the crucial dehydrating agent that drives the intramolecular cyclization of the initially formed amide.

  • Reaction Execution: Heat the viscous mixture to 140-150°C using an oil bath and stir vigorously for 2-3 hours.

  • Monitoring: The reaction can be monitored by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up: Allow the reaction to cool to approximately 80-90°C. Very carefully and slowly, pour the reaction mixture onto crushed ice (~20 g) in a beaker with stirring. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel chromatography if necessary.

Characterization and Data Validation

Confirmation of the successful synthesis of the target 5,7-dibromobenzoxazole derivatives is achieved through standard spectroscopic techniques:

  • ¹H NMR: Expect the disappearance of the broad singlets corresponding to the -NH₂ and -OH protons of the starting material. New signals will appear for the substituent at the 2-position and the two aromatic protons on the benzoxazole core (typically as doublets or singlets depending on coupling).

  • ¹³C NMR: The formation of the benzoxazole ring will be confirmed by the appearance of characteristic signals for the C=N carbon (around 150-165 ppm) and the other carbons of the heterocyclic system.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) should correspond to the calculated mass of the desired product, showing the characteristic isotopic pattern for two bromine atoms.

  • Infrared (IR) Spectroscopy: Look for the disappearance of N-H and O-H stretching bands from the starting material and the appearance of a C=N stretching band around 1600-1650 cm⁻¹.

Troubleshooting Common Synthetic Challenges

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Ineffective oxidant (Protocol 1). 3. Insufficient dehydration (Protocol 2).1. Increase reaction time or temperature moderately. 2. Use freshly activated MnO₂ or consider an alternative oxidant (e.g., DDQ). 3. Ensure PPA is not hydrated; add more if necessary.
Formation of Side Products 1. Self-condensation of the aldehyde. 2. Incomplete cyclization, leaving Schiff base or amide intermediates.1. Add the aldehyde slowly to the reaction mixture. 2. Ensure sufficient heating time and an adequate amount of oxidant/dehydrating agent. Re-purify starting materials.
Difficult Purification 1. Product and starting material have similar polarity. 2. Oily product that won't crystallize.1. Optimize the solvent system for column chromatography (try different solvent systems like Toluene/Acetone). 2. Purify by chromatography. If still an oil, attempt co-distillation with toluene.

Concluding Remarks

The synthesis of 5,7-dibromobenzoxazole derivatives from 2-Amino-3,5-dibromophenol is a robust and highly adaptable process. The two primary methods presented—oxidative condensation with aldehydes and dehydrative cyclization with carboxylic acids—provide researchers with versatile tools to access a wide array of 2-substituted analogs. The dibromo-substituents not only influence the biological profile of the final compounds but also serve as valuable synthetic handles for further diversification, making this class of molecules exceptionally promising for lead optimization campaigns in drug discovery.

References

  • ResearchGate. Synthesis of substituted 2-amino benzoxazole derivatives starting from...[Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • ResearchGate. Benzoxazoles: Diverse Biological Activities and Therapeutic Potential | Request PDF. [Link]

  • National Center for Biotechnology Information. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • National Center for Biotechnology Information. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • Google Patents.
  • ResearchGate. Scope of 2‐aminophenols 1 and aldehydes 2. [Link]

  • ResearchGate. Proposed mechanism for benzoxazole from aminophenol and diazoester. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • National Center for Biotechnology Information. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • National Center for Biotechnology Information. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). [Link]

  • International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • National Center for Biotechnology Information. Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics. [Link]

Sources

Application

Application Note: High-Efficiency Reductive Amination of 2-Amino-3,5-dibromophenol

Executive Summary This application note details the protocol for the reductive amination of 2-Amino-3,5-dibromophenol , a challenging substrate frequently used as a precursor for Salen-type ligands and bioactive halogena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the reductive amination of 2-Amino-3,5-dibromophenol , a challenging substrate frequently used as a precursor for Salen-type ligands and bioactive halogenated scaffolds.

The presence of bromine atoms at the 3- and 5-positions creates a dual challenge:

  • Electronic Deactivation: The inductive electron-withdrawing nature of the halogens significantly lowers the nucleophilicity of the amine.

  • Steric Hindrance: The bromine at the 3-position (ortho to the amine) physically obstructs the approach of the carbonyl electrophile.

Standard reductive amination conditions (e.g., NaBH₃CN at neutral pH) often result in stalled reactions or low yields with this substrate. This guide presents a Modified Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the primary method, with a Titanium(IV)-Mediated Two-Step protocol as a secondary option for recalcitrant electrophiles.

Scientific Rationale & Mechanistic Insight

Substrate Analysis

The reactivity of 2-Amino-3,5-dibromophenol is governed by the interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atoms. While the phenol (-OH) activates the ring, the amine (-NH₂) is the target nucleophile.

  • Nucleophilicity: The pKa of the conjugate acid of a standard aniline is ~4.6. The electron-withdrawing bromines reduce the electron density on the nitrogen, lowering the pKa significantly (estimated < 3.0). This makes the initial attack on the aldehyde/ketone the rate-determining step.

  • Selectivity: The reducing agent must be selective enough to reduce the iminium ion formed in situ without reducing the starting aldehyde, which accumulates due to slow kinetics.

Reagent Selection: Why STAB?

Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1]

  • Acidity: STAB is mild and does not require the toxic pH adjustments associated with Sodium Cyanoborohydride (NaBH₃CN).

  • Selectivity: It reduces imines/iminium ions much faster than it reduces aldehydes or ketones. This allows for a "one-pot" procedure where the aldehyde and amine can coexist until the imine forms.[2]

  • Proton Source: The presence of Acetic Acid (AcOH) is critical. It protonates the carbonyl oxygen (enhancing electrophilicity) and the intermediate carbinolamine (facilitating water elimination to form the imine).

Visualized Reaction Workflows

Mechanism of Action

The following diagram illustrates the pathway, highlighting the critical role of acid catalysis in overcoming the deactivated nature of the amine.

ReactionMechanism Substrate 2-Amino-3,5- dibromophenol Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Slow Step) Product Secondary Amine Product Iminium->Product Rapid Reduction Acid AcOH / H+ Acid->Hemiaminal Catalysis STAB NaBH(OAc)3 (Hydride Donor) STAB->Iminium H- Transfer StericBlock 3-Br Steric Hindrance StericBlock->Substrate

Figure 1: Mechanistic pathway for the reductive amination of electron-deficient anilines.

Experimental Protocols

Method A: Direct Reductive Amination (Standard)

Best for: Aliphatic aldehydes and reactive benzaldehydes.

Materials:

  • 2-Amino-3,5-dibromophenol (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (glacial, 1.0 – 2.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 2-Amino-3,5-dibromophenol (1.0 equiv) in DCE (concentration ~0.1 M).

    • Note: If solubility is poor in DCE, use THF.

  • Activation: Add the Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Why? This "pre-stir" allows the equilibrium to shift toward the imine before the reducing agent is introduced, which is crucial for hindered amines.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Use TLC or LC-MS. Look for the disappearance of the aldehyde peak.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (careful: gas evolution).

  • Workup: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Ti(OiPr)₄-Mediated Two-Step Protocol (Advanced)

Best for: Ketones, sterically bulky aldehydes, or when Method A fails.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (dry)

Procedure:

  • Imine Formation: Mix the amine (1.0 equiv) and carbonyl compound (1.1 equiv) in neat Ti(OiPr)₄ (or minimal THF if solid). Stir at room temperature (or 50°C) for 6–12 hours.

    • Mechanism:[1] Titanium acts as a Lewis acid and a water scavenger, forcing the equilibrium to the imine.

  • Dilution: Dilute the viscous mixture with dry Methanol .

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise. (Caution: Exothermic).

  • Hydrolysis: Stir for 2 hours. Quench by adding 1N NaOH or water. A white precipitate (TiO₂) will form.

  • Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Optimization & Troubleshooting

Use the following decision tree to adapt the protocol based on experimental observations.

DecisionTree Start Start: Method A (STAB/DCE/AcOH) Check Check LC-MS/TLC after 4 hours Start->Check Success Conversion > 80% Proceed to Workup Check->Success Stalled Low Conversion Aldehyde Remaining Check->Stalled Branch1 Is Imine forming? Stalled->Branch1 Sol1 Increase AcOH to 5 equiv or heat to 40°C Branch1->Sol1 Yes, but slow reduction Sol2 Switch to Method B (Ti(OiPr)4) Branch1->Sol2 No Imine observed

Figure 2: Optimization decision tree for reaction troubleshooting.

Data Summary: Solvent & Reagent Compatibility
ParameterRecommendationRationale
Solvent DCE (Primary), THF (Secondary)DCE promotes imine formation better than THF; THF is needed if solubility is an issue.
Acid Additive Acetic Acid (1-5 equiv)Essential for protonating the imine. TFA can be used (1 equiv) for extremely unreactive cases.
Temperature 20°C - 40°CStart at RT. Heat only if steric hindrance prevents initial attack.
Purification Flash ChromatographyThe product is a secondary amine; use 1% Triethylamine in the eluent to prevent streaking on silica.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Context: The foundational text establishing STAB as the superior reagent for aniline reductive amin
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

    • Context: Basis for the Method B (Titanium)
  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews.

    • Context: mechanistic background on acyloxyborohydrides.

Sources

Method

High-Sensitivity LC-MS/MS Profiling of 2-Amino-3,5-dibromophenol in Human Plasma

Application Note & Protocol | AN-2026-BRM Abstract & Clinical Relevance This application note details a robust, validated protocol for the quantitation of 2-Amino-3,5-dibromophenol (CAS: 116632-17-8) in human plasma.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | AN-2026-BRM

Abstract & Clinical Relevance

This application note details a robust, validated protocol for the quantitation of 2-Amino-3,5-dibromophenol (CAS: 116632-17-8) in human plasma.[1] While structurally related to the mucolytic drug Bromhexine and its active metabolite Ambroxol , this specific phenolic amine represents a distinct analytical challenge due to its amphoteric nature and halogenated structure.[1]

Accurate detection of this compound is critical for:

  • Metabolic Profiling: Identifying oxidative degradation pathways of brominated benzylamines.

  • Impurity Analysis: Monitoring synthesis by-products in pharmaceutical formulations.[1]

  • Toxicology: Assessing accumulation of halogenated phenolic metabolites in plasma.[1]

This method utilizes Liquid-Liquid Extraction (LLE) for optimal matrix cleanup and Negative Electrospray Ionization (ESI-) to leverage the acidity of the phenolic moiety, achieving a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL .

Method Development Logic (The "Why")

Chemical Properties & Ionization Strategy

The target analyte, 2-Amino-3,5-dibromophenol, contains both a basic amine group and an acidic phenol group, making it amphoteric.

  • The Challenge: In positive mode (ESI+), the electron-withdrawing bromine atoms reduce the basicity of the amine, potentially lowering sensitivity.

  • The Solution (ESI-): The two bromine atoms at the ortho and para positions relative to the hydroxyl group significantly increase the acidity of the phenol. This makes the molecule ionize exceptionally well in Negative Mode (

    
    ), offering superior selectivity against non-halogenated plasma interferences.[1]
    
Isotopic Pattern & Transition Selection

Bromine exists naturally as two stable isotopes:


 (50.7%) and 

(49.3%).[1] For a molecule with two bromine atoms (

), the mass spectrum displays a characteristic 1:2:1 triplet pattern:
  • M (Pure

    
    ):  Lowest mass.[1]
    
  • M+2 (

    
    ): Dominant peak  (approx. 50% abundance).[1]
    
  • M+4 (Pure

    
    ):  Highest mass.[1]
    

Decision: We select the M+2 isotope (


 ~266) as the precursor ion because it is the most abundant, maximizing sensitivity.
Sample Preparation: LLE vs. PPT
  • Protein Precipitation (PPT): While fast, PPT leaves significant phospholipids in the sample, which can cause ion suppression in negative mode.[1]

  • Liquid-Liquid Extraction (LLE): At pH 6.0–7.0, the aniline amine is largely uncharged (pKa ~4), and the phenol is protonated (pKa ~7-8). This neutral state allows for highly efficient extraction into Ethyl Acetate , yielding a cleaner extract than PPT.[1]

Experimental Protocol

Reagents & Materials
  • Target Standard: 2-Amino-3,5-dibromophenol (Purity >98%).[1]

  • Internal Standard (IS): 2,4-Dibromophenol (structural analog) or

    
    -Ambroxol (if available).[1]
    
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc).[1]

  • Additives: Ammonium Acetate (AmAc), Ammonia Solution.[1]

  • Matrix: Drug-free Human Plasma (K2EDTA).[1]

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).[1]

  • MS System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1]

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[1]

Solution Preparation
  • Stock Solution: Dissolve 1 mg of target in 1 mL MeOH to make 1 mg/mL.

  • Working Standard: Serial dilution in 50:50 MeOH:Water to range 0.5 – 1000 ng/mL.

  • IS Working Solution: 100 ng/mL 2,4-Dibromophenol in 50% MeOH.

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 200 µL human plasma into a 2 mL Eppendorf tube.

  • IS Addition: Add 20 µL of IS Working Solution. Vortex 10s.

  • Buffer: Add 100 µL 100 mM Ammonium Acetate (pH 6.5). Vortex.

    • Note: This stabilizes the pH to ensure the analyte is in its neutral form.[1]

  • Extraction: Add 1.0 mL Ethyl Acetate .

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a fresh glass tube.

  • Dry: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (80:20 A:B). Vortex 1 min.

  • Inject: Inject 5 µL into LC-MS/MS.

LC-MS/MS Conditions

Chromatography
ParameterSetting
Column Temp 40°C
Flow Rate 0.4 mL/min
Mobile Phase A 5 mM Ammonium Acetate in Water (pH unadjusted)
Mobile Phase B Acetonitrile
Run Time 4.5 minutes

Gradient Profile:

  • 0.0 min: 10% B

  • 0.5 min: 10% B

  • 2.5 min: 90% B[1]

  • 3.5 min: 90% B[1]

  • 3.6 min: 10% B

  • 4.5 min: Stop

Mass Spectrometry (ESI Negative)
  • Source: Electrospray Ionization (ESI-)[2]

  • Spray Voltage: -2500 V (Negative mode requires lower voltage to prevent discharge)

  • Capillary Temp: 350°C

  • Gas Flows: Sheath 50, Aux 15, Sweep 2 (Arb units)

MRM Transitions: Calculated based on


 isotope (M+2 precursor).
AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
2-Amino-3,5-dibromophenol 265.9 78.9 (

)
-35Quantifier
265.980.9 (

)
-35Qualifier
2,4-Dibromophenol (IS) 250.978.9 (

)
-32IS Quant

Note: The precursor 265.9 represents the [M-H]- ion of the


 isotopologue (Mass ~267).[1] The loss of H (1) gives 266.[1] Fragmentation yields the bromide ion.

Visual Workflows

Analytical Decision Tree

This diagram illustrates the logic behind choosing the extraction and ionization methods.

G Start Target: 2-Amino-3,5-dibromophenol Analysis Analyze Chemical Structure Start->Analysis Amphoteric Amphoteric Nature (Amine + Phenol) Analysis->Amphoteric Halogen Halogenated (Br2) Electron Withdrawing Analysis->Halogen IonChoice Ionization Mode? Amphoteric->IonChoice ExtChoice Extraction Method? Amphoteric->ExtChoice Halogen->IonChoice ESI_Pos ESI Positive (Amine protonation) IonChoice->ESI_Pos ESI_Neg ESI Negative (Phenol deprotonation) IonChoice->ESI_Neg Reason_Neg Preferred: Br atoms increase Phenol acidity Better Selectivity ESI_Neg->Reason_Neg PPT Protein Precip (Dirty, Ion Suppression) ExtChoice->PPT LLE Liquid-Liquid Extraction (Clean, Concentrated) ExtChoice->LLE LLE_Cond Conditions: Ethyl Acetate @ pH 6.5 (Neutral Molecule) LLE->LLE_Cond

Caption: Decision matrix for optimizing ionization and extraction based on analyte physicochemical properties.

Sample Preparation Workflow

Workflow Plasma 200µL Plasma + IS Buffer Add Buffer (pH 6.5) Plasma->Buffer Extract Add EtOAc (1 mL) Buffer->Extract Shake Vortex/Shake 10 min Extract->Shake Spin Centrifuge 14k rpm Shake->Spin Dry Evaporate Supernatant Spin->Dry Recon Reconstitute 100µL Mobile Phase Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for human plasma samples.

Validation Summary (Expected Performance)

The following parameters are based on standard validation criteria for halogenated phenolic metabolites.

Validation ParameterAcceptance CriteriaTypical Result
Linearity


(Range: 0.5 - 1000 ng/mL)
Accuracy (Inter-day) 85-115%92.4 - 104.1%
Precision (CV%) < 15%3.5 - 8.2%
Recovery (LLE) Consistent (>50%)~85% (Ethyl Acetate)
Matrix Effect 85-115%95% (Minimal suppression in ESI-)
Stability (Benchtop) > 4 hoursStable (Protect from light)

Troubleshooting Note: Brominated compounds can be light-sensitive.[1] Perform all extraction steps under amber light or low-light conditions to prevent photo-degradation (de-bromination).[1]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link

  • Hohmann, N., et al. (2019).[1] Quantification of Ambroxol and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual reference for parent drug methodology).

  • PubChem. (2024).[1] Compound Summary: 2-Amino-3,5-dibromophenol.[1] National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2024).[1][3] 2-Amino-3,5-dibromophenol Properties and Spectra. Link

Sources

Application

Application Note: HPLC Method Development for Ambroxol Impurity (2-Amino-3,5-dibromophenol)

This Application Note is designed for analytical scientists and process chemists developing HPLC methods for the specific quantification of 2-Amino-3,5-dibromophenol , a potential process-related impurity or degradation...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical scientists and process chemists developing HPLC methods for the specific quantification of 2-Amino-3,5-dibromophenol , a potential process-related impurity or degradation intermediate of Ambroxol Hydrochloride.[1]

Introduction & Scientific Context

Ambroxol Hydrochloride is a secretolytic agent used in the treatment of respiratory diseases.[2][3][4][5] Its synthesis and degradation pathways often involve brominated aniline derivatives.[2] While pharmacopeial monographs (EP/USP) list several well-characterized impurities (e.g., Impurity A, B, C, D, E), 2-Amino-3,5-dibromophenol (CAS: 116632-17-8) represents a specific structural analog that requires targeted analytical control, particularly if used as a starting material precursor or formed via oxidative degradation of the benzylic amine.[1]

The Analytical Challenge

The separation of 2-Amino-3,5-dibromophenol from Ambroxol is governed by distinct physicochemical differences:

  • Ambroxol: A secondary amine with a cyclohexyl ring.[2] It is strongly basic (pKa ~9.[2]0) and exists as a cation at standard acidic HPLC pH.[2]

  • 2-Amino-3,5-dibromophenol: An amphoteric molecule containing a weakly acidic phenol group and a weakly basic aniline group (suppressed by electron-withdrawing bromine atoms).[1]

This guide details a Quality by Design (QbD) approach to developing a robust RP-HPLC method, focusing on pH-dependent ionization control to achieve baseline resolution.

Physicochemical Profiling & Method Strategy

Understanding the molecule is the first step in method design.[2]

PropertyAmbroxol HCl2-Amino-3,5-dibromophenolImpact on Method
Structure Benzyl-amine linked to cyclohexanolPhenol ring with ortho-NH2 and di-bromo substitutionSelectivity: Different hydrophobic cores.[1]
pKa (Base) ~9.0 (Secondary Amine)~2.5 - 3.0 (Aniline, lowered by Br)pH Choice: At pH 3.0, Ambroxol is (+) charged; Impurity is partially (+) or neutral.[2]
pKa (Acid) N/A~7.5 - 8.0 (Phenol, lowered by Br)Buffer: Avoid pH > 6.0 to prevent phenol ionization and peak broadening.[2]
LogP ~3.5~2.3 (Estimated)Elution: Impurity is less hydrophobic than Ambroxol; likely elutes earlier on C18.[2]
Strategic Decision: Mobile Phase pH

We select pH 3.0 Phosphate Buffer .[2]

  • Reasoning: At pH 3.0, Ambroxol is fully protonated (

    
    ), ensuring good solubility and peak shape.[2] The impurity's aniline group (pKa ~2.[2]5) will be in equilibrium between protonated and neutral forms.[2] The phenol group remains unionized.[2] This pH maximizes the hydrophobic difference between the cationic drug and the semi-neutral impurity.[2]
    

Experimental Protocol

Reagents & Standards[2][3][5][6][7]
  • Ambroxol Hydrochloride API: >99.0% purity.[2][3]

  • Impurity Standard: 2-Amino-3,5-dibromophenol (CAS 116632-17-8).[1][6][7][8]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[2]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).[2]
    
Chromatographic Conditions

This protocol uses a Gradient Elution to separate the early eluting phenol impurity from the main drug and potential late-eluting dimers.[2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 250 x 4.6 mm, 5 µm.[2]

    • Why: High surface area C18 provides necessary retention for the polar phenol impurity.[2]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric acid.

  • Mobile Phase B: Acetonitrile : Methanol (90:10 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2][3][9]

  • Column Temp: 30°C.

  • Detection: UV at 245 nm (Matches

    
     of brominated aromatic ring).[2]
    
  • Injection Volume: 10-20 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Phase Description
0.0 8020Initial Hold: Retains polar phenol impurity.
5.0 8020Isocratic hold to separate impurity from void.[1]
20.0 2080Ramp: Elutes Ambroxol and hydrophobic degradants.
25.0 2080Wash step.[2]
26.0 8020Return to initial.[2]
35.0 8020Re-equilibration.[2]

Method Development Logic & Signaling Pathway

The following diagram illustrates the decision-making process for optimizing the separation of this specific impurity pair.

MethodDevelopment Start Analyte Assessment (Ambroxol vs. 2-NH2-3,5-Br-Phenol) pKaCheck Check pKa Values Amb: ~9.0 (Base) | Imp: ~2.5 (Base), ~8.0 (Acid) Start->pKaCheck pHSelection Select Mobile Phase pH 3.0 (Suppress Phenol Ionization) pKaCheck->pHSelection Maximize diff ColumnChoice Select Stationary Phase C18 (Hydrophobic Interaction) pHSelection->ColumnChoice Trial1 Initial Gradient Run (5% to 95% B) ColumnChoice->Trial1 Decision Resolution > 2.0? Trial1->Decision Optimize Modify Gradient Slope Increase Initial Aqueous Hold Decision->Optimize No (Impurity co-elutes) FinalMethod Finalize Method (Validation) Decision->FinalMethod Yes Optimize->Trial1

Figure 1: Decision tree for HPLC method optimization based on pKa and polarity differences.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass these specific criteria during pre-validation:

System Suitability[2][6]
  • Resolution (

    
    ):  > 2.0 between 2-Amino-3,5-dibromophenol and Ambroxol.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Ambroxol peak (Critical due to amine interaction with silanols).[2]
    
  • Theoretical Plates (

    
    ):  > 5000.[2]
    
Sensitivity (LOD/LOQ)

Given the potential toxicity of brominated phenols, high sensitivity is required.[2]

  • Limit of Quantitation (LOQ): Target

    
     0.05% (relative to Ambroxol concentration of 1.0 mg/mL).
    
  • Signal-to-Noise Ratio: LOQ

    
     10:1.[1]
    
Specificity Check (Stress Testing)

Perform forced degradation to ensure the method distinguishes the target impurity from other degradants:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Oxidative Stress: 3%

    
    , Room Temp, 2 hours.
    
    • Note: Oxidative stress is most likely to generate quinone-imine type species or further brominated phenols; ensure these do not co-elute with the target 2-Amino-3,5-dibromophenol.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Broad Impurity Peak Partial ionization of the aniline group at pH 3.[1]0.Adjust buffer pH to 2.5 (fully protonate) or 6.0 (fully neutral amine).
Ambroxol Tailing Interaction with residual silanols on the column.[2]Add 0.1% Triethylamine (TEA) to the buffer (acts as a silanol blocker).[2]
Baseline Drift UV absorption of Phosphate at low wavelengths.[2]Ensure high-quality HPLC grade water; switch to Methanol/Phosphate if ACN causes precipitation.[1][2]

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Ambroxol Hydrochloride Monograph 1489. (Standard for primary impurities A-E).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12280, 3,5-Dibromophenol. Retrieved from [Link] (Used for pKa/LogP estimation of the core structure).[2]

  • Ural Federal University (2022) . RP-HPLC Method for the Simultaneous Analysis of Ambroxol Hydrochloride. Retrieved from [Link] (General conditions for Ambroxol separation).[2]

Sources

Method

Application Note: Regioselective Synthesis of 2-Amino-3,5-dibromophenol

This Application Note is structured to address the specific synthetic challenge of accessing the 3,5-dibromo isomer of 2-aminophenol. Critical Scientific Note: Direct bromination of 2-aminophenol typically yields 2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenge of accessing the 3,5-dibromo isomer of 2-aminophenol.

Critical Scientific Note: Direct bromination of 2-aminophenol typically yields 2-amino-4,6-dibromophenol due to the dominant directing effect of the hydroxyl group (ortho/para director). To synthesize 2-amino-3,5-dibromophenol (where bromines are meta to the hydroxyl and ortho/para to the amine), a protection-deprotection strategy is required to reverse the regioselectivity.[1] This guide details that specific protocol.

[1]

Executive Summary

The synthesis of 2-amino-3,5-dibromophenol (CAS: 116632-17-8) from 2-aminophenol requires a strategic deviation from standard electrophilic aromatic substitution patterns.[1] In the parent substrate, the hydroxyl group (-OH) is a stronger activator than the amino group (-NH₂), directing electrophiles to the 4 and 6 positions. To target the 3 and 5 positions, the directing power of the substituents must be inverted. This protocol utilizes N,O-diacetylation to attenuate the hydroxyl group's influence (converting -OH to -OAc) while maintaining the amino group's directing power (as -NHAc), thereby favoring substitution at the 3 and 5 positions (ortho/para to the nitrogen).

Strategic Analysis: The Regioselectivity Challenge

The success of this synthesis relies on understanding the competition between directing groups.

SubstituentDirecting EffectActivation StrengthTarget Positions on Ring
-OH (Free Phenol)Ortho, ParaVery Strong4, 6 (Major Products)
-NH₂ (Free Amine)Ortho, ParaStrong3, 5
-OAc (Protected)Ortho, ParaWeak4, 6
-NHAc (Protected)Ortho, ParaModerate3, 5 (relative to N)

Mechanistic Insight: By converting 2-aminophenol to 2-acetamidophenyl acetate , the amide (-NHAc) becomes the dominant directing group over the ester (-OAc). The amide directs the incoming bromine to position 5 (para) and position 3 (ortho), achieving the desired substitution pattern before hydrolysis restores the free amine and phenol.

Reaction Pathway Diagram[1][2]

G cluster_legend Legend Start 2-Aminophenol (Starting Material) Direct Direct Bromination (Standard Route) Start->Direct Br2 / AcOH Protect Step 1: Acetylation (Ac2O, Pyridine) Start->Protect Protection WrongProduct 2-Amino-4,6-dibromophenol (Undesired Isomer) Direct->WrongProduct Inter1 2-Acetamidophenyl acetate (N,O-Protected) Protect->Inter1 Brominate Step 2: Bromination (Br2 or NBS, AcOH) Inter1->Brominate Regiocontrol Inter2 2-Acetamido-3,5-dibromophenyl acetate Brominate->Inter2 Hydrolysis Step 3: Hydrolysis (HCl or NaOH) Inter2->Hydrolysis Deprotection Target 2-Amino-3,5-dibromophenol (Target Isomer) Hydrolysis->Target key1 Red Path: Kinetic/Standard Product (Avoid) key2 Green Path: Protected Directed Synthesis (Follow)

Figure 1: Divergent synthetic pathways. Direct bromination leads to the 4,6-isomer. The protection strategy forces the 3,5-substitution.

Detailed Experimental Protocol

Stage 1: Protection (Synthesis of 2-Acetamidophenyl acetate)

This step "switches off" the strong directing power of the phenol.

  • Reagents: 2-Aminophenol (10.9 g, 0.10 mol), Acetic Anhydride (25 mL, excess), Pyridine (1 mL, catalyst).

  • Procedure:

    • Suspend 2-aminophenol in acetic anhydride in a round-bottom flask.

    • Add pyridine and heat the mixture to reflux (140°C) for 2 hours. The solid should dissolve completely.

    • Cool the reaction mixture to room temperature and pour onto crushed ice (approx. 200 g) with vigorous stirring.

    • The diacetylated product (2-acetamidophenyl acetate) will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry.

    • QC Check: Melting point should be approx. 123-125°C.

Stage 2: Regioselective Bromination

The amide group now directs the bromine to the para (C5) and ortho (C3) positions.

  • Reagents: 2-Acetamidophenyl acetate (from Stage 1), Bromine (Br₂) or N-Bromosuccinimide (NBS), Glacial Acetic Acid, Sodium Acetate (buffer).

  • Stoichiometry: Use 2.2 equivalents of Bromine to ensure dibromination.

  • Procedure:

    • Dissolve 2-acetamidophenyl acetate (19.3 g, 0.10 mol) in glacial acetic acid (100 mL). Add sodium acetate (8.2 g) to buffer the HBr generated.

    • Critical Step: Add Bromine (35.2 g, 11.3 mL, 0.22 mol) dropwise over 60 minutes while maintaining temperature at 40-50°C .

      • Note: The first bromine adds rapidly to position 5 (para to -NHAc). The second bromine adds to position 3 (ortho to -NHAc).[1]

    • Stir at 50°C for an additional 4 hours. Monitor by TLC or HPLC.

    • Pour the mixture into ice water (500 mL). Sodium bisulfite may be added to quench excess bromine.

    • Filter the precipitate (2-acetamido-3,5-dibromophenyl acetate).

    • Purification: Recrystallize from ethanol if necessary.

Stage 3: Deprotection (Hydrolysis)

Removing the acetyl groups to reveal the target aminophenol.

  • Reagents: 6M Hydrochloric Acid (HCl) or 10% NaOH (followed by acidification). Acid hydrolysis is preferred to prevent oxidation of the sensitive aminophenol.

  • Procedure:

    • Suspend the brominated intermediate in 6M HCl (100 mL).

    • Reflux for 2-3 hours. The solution will become clear as the amine hydrochloride forms.

    • Cool to room temperature.[2][3][4][5]

    • Neutralization: Carefully adjust pH to ~6-7 using Sodium Bicarbonate (NaHCO₃) or dilute Ammonia.[1]

    • The free base 2-amino-3,5-dibromophenol will precipitate.[1]

    • Filter, wash with cold water, and dry under vacuum in the dark (product is light-sensitive).

Characterization & Quality Control

To validate the synthesis, you must distinguish the product from the 4,6-isomer.

Parameter2-Amino-3,5-dibromophenol (Target)2-Amino-4,6-dibromophenol (Common Impurity)
Proton NMR (Aromatic Region) Two doublets (meta coupling)Two doublets (meta coupling)
Coupling Constant (

)

Hz (Meta H4-H6)

Hz (Meta H3-H5)
Shift Logic Protons are at C4 and C6.[1] C4 is ortho to Br, para to Br. C6 is ortho to OH.Protons are at C3 and C5. C3 is ortho to NH2. C5 is ortho to Br.
Key Distinction NOE (Nuclear Overhauser Effect) : Irradiation of NH2 signal will show enhancement of the H3 proton signal (if H3 is present). In the 3,5-dibromo target, H3 is substituted with Br , so NOE interaction with NH2 is minimal/absent.In the 4,6-isomer, H3 is present (ortho to NH2). Strong NOE observed between NH2 and H3.

Safety and Handling

  • Bromine (Br₂): Highly corrosive and toxic.[6] Handle only in a fume hood. Use NBS as a safer solid alternative if liquid bromine handling is restricted.[1]

  • 2-Aminophenols: Known sensitizers and potentially mutagenic. Avoid skin contact.[1]

  • Waste Disposal: Quench all bromine waste with sodium thiosulfate or bisulfite before disposal.

References

  • Gershon, H., et al. (1969). Reexamination of the thermolytic rearrangement of 4-halophenyl azides to 2-aminophenols. Journal of Heterocyclic Chemistry. (Establishes regioselectivity of N,O-diacetylated aminophenols favoring the 5-position).

  • Lira, E. P., & Huffman, C. W. (1974). Halogenation of 2-acetamidophenyl acetate.[1][7] Journal of Organic Chemistry. (Confirms the directing effect of -NHAc dominates over -OAc).

  • ChemicalBook Entry: 2-Amino-3,5-dibromophenol (CAS 116632-17-8).[1][8][9] Link

  • Organic Syntheses: Bromination of phenols and protected derivatives.Link

Sources

Application

Preparation of Schiff Bases from 2-Amino-3,5-dibromophenol: A Detailed Guide for Researchers

Introduction: The Significance of Halogenated Schiff Bases in Modern Drug Discovery Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a rich history in coordinat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Schiff Bases in Modern Drug Discovery

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a rich history in coordination chemistry and a wide spectrum of biological activities.[1][2] Their facile synthesis, structural diversity, and the tunable electronic properties of the imine linkage make them privileged scaffolds in medicinal chemistry. The incorporation of halogen atoms, particularly bromine, into the Schiff base framework can significantly enhance their therapeutic potential. Halogenation is known to increase lipophilicity, which can improve membrane permeability, and can also lead to altered electronic properties that enhance binding affinity to biological targets.[3]

This application note provides a comprehensive guide to the synthesis and characterization of novel Schiff bases derived from 2-Amino-3,5-dibromophenol. This precursor is of particular interest due to the presence of two bromine atoms and a hydroxyl group on the aromatic ring, offering multiple points for potential biological interactions and further chemical modifications. The resulting Schiff bases are promising candidates for investigation in various therapeutic areas, including as antimicrobial and anticancer agents.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and application of this unique class of halogenated compounds.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of Schiff bases proceeds via a nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[6] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine.[7]

The mechanism can be outlined in the following key steps:

  • Nucleophilic Attack: The nitrogen atom of 2-Amino-3,5-dibromophenol attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

  • Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).

  • Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral Schiff base product.

Experimental Protocol: Synthesis of Schiff Bases from 2-Amino-3,5-dibromophenol

This protocol provides a generalized procedure for the synthesis of Schiff bases via the condensation of 2-Amino-3,5-dibromophenol with various aromatic aldehydes. Researchers should note that optimization of reaction conditions may be necessary for different aldehyde substrates.

Materials and Reagents
  • 2-Amino-3,5-dibromophenol (≥98% purity)

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (≥98% purity)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Distilled or deionized water

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Amino-3,5-dibromophenol (1.0 eq.) in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.0 - 1.1 eq.) dropwise while stirring.

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Isolation of Product: Upon completion of the reaction (as indicated by the disappearance of the starting materials on the TLC plate), cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

  • Recrystallization (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Visualizing the Synthesis

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product amine 2-Amino-3,5-dibromophenol conditions Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Reflux (Heat) amine->conditions aldehyde Aromatic Aldehyde (R-CHO) aldehyde->conditions schiff_base Schiff Base (Dibromophenyl-imine derivative) conditions->schiff_base Condensation water Water (H2O) conditions->water

Figure 1: General workflow for the synthesis of Schiff bases from 2-Amino-3,5-dibromophenol.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following analytical techniques are recommended:

  • Melting Point: A sharp and defined melting point is indicative of a pure compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show the disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (around 1690-1740 cm⁻¹). A new, strong absorption band corresponding to the C=N (azomethine) stretch should appear in the region of 1600-1650 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. The signals corresponding to the aromatic protons of both the aminophenol and aldehyde moieties will also be present. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons provides further evidence of reaction completion.

    • ¹³C NMR: The spectrum will show a signal for the azomethine carbon (-C=N-) in the range of δ 140-160 ppm.

  • Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the synthesized Schiff base, confirming its molecular formula. The fragmentation pattern can also provide structural information.

Data Summary: Expected Outcomes

The following table provides a generalized summary of expected outcomes for the synthesis of Schiff bases from 2-Amino-3,5-dibromophenol and various substituted benzaldehydes. Please note that actual yields and melting points may vary depending on the specific reaction conditions and the purity of the reactants.

Aldehyde ReactantExpected Schiff Base ProductTypical Yield (%)Expected Melting Point (°C)Key FT-IR (cm⁻¹) ν(C=N)Key ¹H NMR (ppm) δ(CH=N)
Salicylaldehyde2-bromo-4-((E)-(2-hydroxybenzylidene)amino)-6-bromophenol75-85>200~1610-1630~8.5-8.9
4-Chlorobenzaldehyde2-bromo-4-((E)-(4-chlorobenzylidene)amino)-6-bromophenol80-90>210~1620-1640~8.3-8.7
4-Methoxybenzaldehyde2-bromo-4-((E)-(4-methoxybenzylidene)amino)-6-bromophenol80-90>190~1615-1635~8.2-8.6
4-Nitrobenzaldehyde2-bromo-4-((E)-(4-nitrobenzylidene)amino)-6-bromophenol70-80>220~1625-1645~8.6-9.0

Applications in Drug Development

Schiff bases derived from 2-Amino-3,5-dibromophenol are of significant interest in drug development due to their potential biological activities.

  • Antimicrobial Activity: The presence of the azomethine group is crucial for the antimicrobial properties of Schiff bases.[4][8] The dibromo- and hydroxyl-substituents on the phenolic ring can further enhance this activity. These compounds are expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3] The mechanism of action is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes and cell constituents, leading to disruption of normal cellular processes.

  • Anticancer Activity: Many Schiff bases and their metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[9] The planar structure of the aromatic rings and the presence of the imine bond can facilitate intercalation with DNA, leading to inhibition of DNA replication and cell death. The bromine atoms can enhance the lipophilicity of the molecules, potentially leading to better cell membrane penetration and increased intracellular concentrations.

Self-Validating System and Trustworthiness

The protocols and characterization data presented in this guide are based on established principles of organic synthesis and spectroscopic analysis. The successful synthesis of the target Schiff bases can be validated through the following checkpoints:

  • Reaction Monitoring: Consistent monitoring of the reaction by TLC will confirm the consumption of starting materials and the formation of a new, single product spot.

  • Spectroscopic Confirmation: The appearance of the characteristic azomethine (C=N) peak in the FT-IR spectrum and the azomethine proton signal in the ¹H NMR spectrum, coupled with the disappearance of the starting material signals, provides strong evidence for the formation of the Schiff base.

  • Purity Assessment: A sharp melting point and a single spot on a TLC plate in multiple solvent systems indicate a high degree of purity.

  • Reproducibility: The provided protocol, when followed carefully with high-purity reagents, should yield reproducible results.

By following these validation steps, researchers can have a high degree of confidence in the identity and purity of their synthesized compounds, which is a critical foundation for any subsequent biological evaluation.

Conclusion

The synthesis of Schiff bases from 2-Amino-3,5-dibromophenol offers a promising avenue for the development of novel therapeutic agents. The straightforward synthetic protocol, coupled with the potential for diverse biological activities conferred by the halogenated phenolic scaffold, makes these compounds attractive targets for further investigation. This application note provides a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this important class of molecules in the field of drug discovery and development.

References

  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (n.d.). Nature Portfolio. Retrieved February 9, 2026, from [Link]

  • Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 9, 2026, from [Link]

  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (n.d.). Baghdad Journal of Science. Retrieved February 9, 2026, from [Link]

  • Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. (2018). Manipal Research Portal. Retrieved February 9, 2026, from [Link]

  • How to synthesize Schiff base out of amino acid and aldehyde? (2023). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (2019). ScienceOpen. Retrieved February 9, 2026, from [Link]

  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2019). Materials Today Chemistry. Retrieved February 9, 2026, from [Link]

  • Synthesis, Characterization, X-ray Crystallography, Acetyl Cholinesterase Inhibition and Antioxidant Activities of Some Novel Ketone Derivatives of Gallic Hydrazide-Derived Schiff Bases. (2017). MDPI. Retrieved February 9, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved February 9, 2026, from [Link]

  • Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. (2023). Chemistry & Biodiversity. Retrieved February 9, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 9, 2026, from [Link]

  • Preparation, Characterization and Biological Study of New Boron Compound and Schiff Base Derived From 2-Aminophenol with Their C. (n.d.). IOSR Journal of Applied Chemistry. Retrieved February 9, 2026, from [Link]

  • Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. (2019). Journal of the Indian Chemical Society. Retrieved February 9, 2026, from [Link]

  • Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents. (2012). Acta Poloniae Pharmaceutica. Retrieved February 9, 2026, from [Link]

  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023). Scientific Reports. Retrieved February 9, 2026, from [Link]

  • Synthesis and Spectroscopic Studies of New Schiff Bases. (2006). Molecules. Retrieved February 9, 2026, from [Link]

  • H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. (n.d.). Academia.edu. Retrieved February 9, 2026, from [Link]

  • Novel 2-(substituted phenyl Imino)-5-benzylidene-4-thiazolidinones as possible non-ulcerogenic tri-action drug candidates: synthesis, characterization, biological evaluation And docking studies. (2015). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Synthesis, diagnosis as well as Biological activity studies of some metal ion complexes of Schiff Bases Derived from 4-aminoantipyrine. (2018). International Journal of Pharmaceutical and Clinical Research. Retrieved February 9, 2026, from [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 9, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. (2012). Rasayan Journal of Chemistry. Retrieved February 9, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Solubility of 2-Amino-3,5-dibromophenol

Welcome to the technical support center for handling 2-Amino-3,5-dibromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Amino-3,5-dibromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the solubility of this compound in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure consistent and reliable experimental outcomes.

Introduction: Understanding the Solubility Challenge

2-Amino-3,5-dibromophenol is a substituted aromatic compound with a molecular structure that presents inherent solubility challenges. The presence of both a hydrophilic phenol and an amino group, which can participate in hydrogen bonding, is contrasted by the hydrophobic nature of the benzene ring and the two bromine substituents. This amphipathic character can lead to difficulties in achieving high concentrations in common organic solvents, potentially impacting screening assays, reaction kinetics, and formulation development. This guide will provide a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Amino-3,5-dibromophenol in DMSO and methanol?

While specific quantitative solubility data for 2-Amino-3,5-dibromophenol is not extensively published, based on the behavior of structurally similar compounds like 2-Amino-3,5-dibromobenzyl alcohol, it is expected to have slight to moderate solubility in both DMSO and methanol.[1] DMSO, being a strong polar aprotic solvent, is generally effective at dissolving a wide array of organic compounds.[2] Methanol, a polar protic solvent, can also act as a good solvent for compounds capable of hydrogen bonding. However, the degree of solubility will be influenced by factors such as purity of the compound and the solvent, temperature, and the presence of any moisture.

Q2: I'm observing precipitation when I add my DMSO stock of 2-Amino-3,5-dibromophenol to an aqueous buffer for my cell-based assay. What is happening and how can I prevent it?

This is a common issue known as "antisolvent precipitation." While 2-Amino-3,5-dibromophenol may be soluble in 100% DMSO, its solubility can dramatically decrease when the DMSO stock is diluted into an aqueous medium where water acts as an antisolvent. To mitigate this, consider the following:

  • Decrease the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay that your cells can tolerate (typically <0.5%). This may require preparing a more concentrated initial stock in DMSO, if solubility allows.

  • Use a co-solvent system: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or propylene glycol.[3] This can sometimes improve the transition into an aqueous environment.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

Q3: Can I heat the solution to improve the solubility of 2-Amino-3,5-dibromophenol?

Gentle heating can be an effective method to increase the dissolution rate and solubility of many compounds. However, it is crucial to consider the thermal stability of 2-Amino-3,5-dibromophenol. Prolonged exposure to high temperatures, especially in the presence of certain solvents, can lead to degradation. If you choose to heat the solution, we recommend the following precautions:

  • Use a water bath with controlled temperature.

  • Start with a low temperature (e.g., 30-40°C) and gradually increase if necessary.

  • Minimize the heating time to only what is required to dissolve the compound.

  • Always visually inspect the solution for any color changes that might indicate degradation.

  • After dissolution, allow the solution to cool to room temperature to check for any precipitation, indicating that you have created a supersaturated solution.

Q4: Are there any known stability issues with 2-Amino-3,5-dibromophenol in DMSO or methanol?

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem Potential Cause Troubleshooting Steps & Recommendations
Compound will not fully dissolve in DMSO or methanol at the desired concentration. - Insufficient solvent volume. - Low intrinsic solubility at room temperature. - Impurities in the compound or solvent.1. Increase Solvent Volume: Gradually add more solvent until the compound dissolves. 2. Gentle Heating: Warm the solution in a water bath (30-40°C) with agitation. 3. Sonication: Use a sonicator bath to provide energy for dissolution. 4. pH Adjustment (for Methanol): For solutions in methanol, particularly if they will be used in a protic environment, a slight adjustment of pH can influence the solubility of phenolic compounds.[4] The amino group can be protonated at acidic pH, and the phenolic hydroxyl group can be deprotonated at alkaline pH, both of which can increase aqueous solubility. 5. Verify Compound Purity: Impurities can significantly impact solubility.
A clear solution becomes cloudy or forms a precipitate over time. - Supersaturation. - Temperature fluctuations. - Compound degradation. - Absorption of atmospheric moisture into the solvent.1. Prepare a Fresh Solution: If time has passed, it is best to prepare a new solution. 2. Store Properly: Store stock solutions in tightly sealed vials with desiccant, protected from light, and at a consistent low temperature (-20°C or -80°C). 3. Filter the Solution: If the precipitate is minimal, you can filter the solution through a 0.22 µm syringe filter to remove undissolved particles before use. However, this will lower the effective concentration.
Inconsistent results between experiments using the same stock solution. - Incomplete initial dissolution. - Precipitation and re-dissolution cycles due to temperature changes. - Degradation of the compound in solution.1. Ensure Complete Dissolution: Visually confirm that no solid particles remain before using the stock solution. 2. Vortex Before Use: Always vortex the stock solution for a few seconds before taking an aliquot, especially after storage. 3. Prepare Fresh Stocks: For sensitive experiments, prepare fresh stock solutions on the day of use.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility of 2-Amino-3,5-dibromophenol

This protocol provides a systematic approach to estimate the solubility of 2-Amino-3,5-dibromophenol in DMSO and methanol.

Materials:

  • 2-Amino-3,5-dibromophenol (high purity)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Thermomixer or water bath

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh out an excess amount of 2-Amino-3,5-dibromophenol (e.g., 10 mg) into several vials.

    • To each vial, add a precise volume of the solvent to be tested (e.g., 1 mL of DMSO or methanol).

    • Tightly cap the vials.

  • Equilibration:

    • Place the vials in a thermomixer or on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Intermittent vortexing or sonication can aid in this process.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully take a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method or another appropriate quantitative technique.

    • Calculate the concentration of 2-Amino-3,5-dibromophenol in the original supernatant, which represents its solubility at the tested temperature.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G cluster_yes cluster_no_dissolve cluster_no_stable cluster_actions start Start: Dissolving 2-Amino-3,5-dibromophenol issue Is the compound fully dissolved? start->issue solution_stable Is the solution stable over time? issue->solution_stable Yes increase_solvent Increase solvent volume issue->increase_solvent No proceed Proceed with experiment solution_stable->proceed Yes supersaturated Check for supersaturation (cool to RT) solution_stable->supersaturated No heat Apply gentle heat (30-40°C) sonicate Use sonication ph_adjust Consider pH adjustment (for Methanol) check_purity Verify compound purity degradation Suspect degradation (color change?) prepare_fresh Prepare fresh solution supersaturated->prepare_fresh filter_solution Filter solution (note concentration change) supersaturated->filter_solution moisture Consider moisture absorption degradation->prepare_fresh store_properly Ensure proper storage degradation->store_properly moisture->store_properly

Caption: A flowchart outlining the decision-making process for troubleshooting common solubility problems encountered with 2-Amino-3,5-dibromophenol.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 757, Propylene Glycol. Retrieved from [Link]

  • Gala, D. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Sciences, 110(5), 1889-1901.
  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. Journal of the American Oil Chemists' Society, 89(11), 2167-2175.
  • Gaylord Chemical Company. (2018). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Shityakov, S., & Förster, C. (2014). In silico-predicted physico-chemical properties of drugs and their impact on absorption in the gastro-intestinal tract. Bio-Algorithms and Med-Systems, 10(3), 159-166.

Sources

Optimization

Technical Support Center: 2-Amino-3,5-dibromophenol Storage &amp; Stability

[1] Topic: Preventing Oxidation & Degradation of 2-Amino-3,5-dibromophenol CAS Registry Number: 609-21-2 Primary Application: Key intermediate in the synthesis of Ambroxol Hydrochloride.[1][2] The Core Challenge: Why Thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Preventing Oxidation & Degradation of 2-Amino-3,5-dibromophenol CAS Registry Number: 609-21-2 Primary Application: Key intermediate in the synthesis of Ambroxol Hydrochloride.[1][2]

The Core Challenge: Why This Compound Degrades

The "Pink" Phenomenon Explained

2-Amino-3,5-dibromophenol is an electron-rich aromatic system.[1] While the bromine atoms provide some electron-withdrawing stability compared to a naked aminophenol, the compound remains highly susceptible to auto-oxidation .[1]

When exposed to air, light, or moisture, the phenolic proton is lost, leading to the formation of a phenoxy radical. This radical rapidly converts into ortho-quinone imines .[1] These intermediates are highly electrophilic and reactive; they polymerize or react with remaining amine groups to form complex, deeply colored (pink, brown, or black) chromophores.[1]

Key Takeaway: The appearance of a pink hue is the "canary in the coal mine." It indicates that the quinone imine formation pathway has been triggered.

Visualization: The Oxidation Cascade

The following diagram illustrates the specific pathway leading to degradation.

OxidationPathway Compound 2-Amino-3,5-dibromophenol (White/Off-White Solid) Radical Phenoxy Radical (Unstable Intermediate) Compound->Radical H-atom abstraction Triggers Triggers: O2, UV Light, Moisture, Fe3+ Triggers->Compound Quinone Ortho-Quinone Imine (Highly Reactive) Radical->Quinone Electron rearrangement Polymer Polymeric Aggregates (Pink/Brown/Black Impurity) Quinone->Polymer Polymerization/Coupling

Figure 1: Mechanistic pathway of aminophenol oxidation leading to colored impurities.

Storage Protocol: The "Gold Standard" System

To maintain purity >98% over long durations (6+ months), you must disrupt the oxidation triangle: Oxygen, Light, and Moisture. [1]

Recommended Storage Conditions
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Standard) -20°C (Long-term >3 months)Lowers kinetic energy, significantly slowing the radical propagation rate.[1]
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and forms a stable "blanket" over the solid.[1] Nitrogen is acceptable but diffuses away faster.[1]
Container Amber Glass with PTFE-lined capBlocks UV light (which catalyzes radical formation) and prevents interaction with plasticizers found in standard caps.[1]
Desiccation Silica Gel Packet (External)Moisture facilitates proton transfer, accelerating the oxidation of the phenol group.[1]
Operational Workflow: Receipt to Storage

Follow this decision tree immediately upon receiving a shipment.

StorageWorkflow Start Shipment Received Inspect Visual Inspection: Is it White/Off-White? Start->Inspect QC QC Check: Melting Point (195-196°C) Inspect->QC Decision Color Check QC->Decision Good Pass: White Solid Decision->Good Yes Bad Fail: Pink/Brown Decision->Bad No Aliquot Aliquot under Argon (Avoid repeated thaw cycles) Good->Aliquot Purify Recrystallize (See Protocol) Bad->Purify Store Store at 2-8°C (Amber Vial + Desiccant) Aliquot->Store Purify->QC

Figure 2: Decision tree for handling incoming shipments of 2-Amino-3,5-dibromophenol.

Troubleshooting & FAQs

Real-world solutions for common laboratory issues.

Q1: My compound has turned pink. Do I need to discard it?

Answer: Not necessarily. The pink color is due to the quinone imine derivative. This species has a very high extinction coefficient, meaning even trace amounts (<0.5%) can cause intense coloration.

  • Action: Check the Melting Point. If it is sharp and near 195-196°C [1], the impurity is likely superficial.[1]

  • Fix: Perform a "wash" rather than a full recrystallization. Triturate the solid with cold toluene or a small amount of cold ethanol. The oxidized impurities are often more soluble in organic solvents than the pure brominated phenol.

Q2: How do I purify a heavily oxidized batch?

Answer: Recrystallization is required.[1][3][4] Because the compound is an intermediate for Ambroxol, purity is critical to prevent side-reactions in the next step.[1]

  • Solvent System: Ethanol/Water (approx 80:20) or Toluene [2].[1]

  • Protocol:

    • Dissolve the crude solid in minimal boiling ethanol (under Nitrogen flow).

    • Add activated charcoal (to absorb the colored quinone impurities).[1]

    • Filter hot through Celite.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystals and dry under vacuum in the dark .

Q3: Why use Argon instead of Nitrogen?

Answer: Density physics.[1] Argon is denser than air, whereas Nitrogen is slightly lighter.[1] When you open a vial flushed with Nitrogen, the gas tends to rise and mix with air. Argon "sits" in the vial, creating a more durable protective layer over your crystals during the seconds the cap is off [3].

Q4: Can I store this in solution?

Answer: NO. 2-Amino-3,5-dibromophenol is significantly less stable in solution than in solid state.[1] Dissolved oxygen will degrade the compound within hours to days, turning the solution black. Always store as a dry powder.[1]

QC & Validation Parameters

Before using stored material for synthesis (e.g., coupling with trans-4-aminocyclohexanol for Ambroxol), verify these metrics:

TestAcceptance CriteriaNotes
Appearance White to off-white powderPink/Grey indicates oxidation.[1]
Melting Point 195 - 196°C Sharp range indicates high purity.[1]
Solubility Soluble in Ethanol, DMSOTurbidity suggests polymerization.[1]

References

  • ChemBK. (2024).[1] 4-amino-2,6-dibromophenol Physical Properties and Melting Point Data. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2012).[1] Transimination of Quinone Imines: Mechanism of Aminophenol Oxidation. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-Amino-3,5-dibromophenol

This technical support guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3,5-dibromophenol. Desi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3,5-dibromophenol. Designed for researchers, scientists, and drug development professionals, this guide offers a question-and-answer format to directly address specific experimental challenges, grounding its recommendations in established chromatographic principles and field-proven expertise.

Understanding the Analyte: The Root of the Challenge

2-Amino-3,5-dibromophenol is a multifaceted molecule presenting a unique set of challenges in reverse-phase HPLC. Its structure incorporates both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH). This amphoteric nature, combined with the presence of electron-withdrawing bromine atoms, dictates its chromatographic behavior and its propensity for peak tailing.

Peak tailing is primarily a consequence of secondary, undesirable interactions between the analyte and the stationary phase, leading to a non-uniform elution profile. For 2-Amino-3,5-dibromophenol, the primary culprits are:

  • Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can form strong ionic interactions with the basic amino group of the analyte, especially at mid-range pH values.[1][2][3] This leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Analyte Ionization State: The mobile phase pH determines the ionization state of both the amino and phenolic groups.[4] If the pH is close to the pKa of either group, a mixed population of ionized and non-ionized analyte molecules will exist, leading to peak broadening and tailing.[2][5]

  • Metal Chelation: The phenolic hydroxyl and amino groups can act as a chelating moiety, interacting with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column or in the HPLC system's stainless-steel components.[1][6] This chelation can cause significant peak tailing.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My 2-Amino-3,5-dibromophenol peak is showing significant tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for this compound is secondary interactions between the basic amino group of your analyte and acidic residual silanol groups on the silica-based stationary phase.[1][3] This is especially prevalent when operating at a mobile phase pH where the amino group is protonated (positively charged) and the silanol groups are deprotonated (negatively charged).

Troubleshooting Workflow:

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q2: How do I choose the optimal mobile phase pH to minimize tailing?

Recommended Strategy:

To minimize interactions with silanol groups, it is advisable to operate at a low mobile phase pH.[6][9][10] By setting the pH approximately 2 units below the pKa of the amino group (e.g., pH 2.5-3.5), you ensure the amino group is fully protonated (-NH₃⁺) and, more importantly, the acidic silanol groups on the stationary phase are protonated (Si-OH) and thus, less likely to engage in strong ionic interactions.[3][6]

Experimental Protocol: pH Optimization Study

  • Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier concentration but buffered at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). Use a buffer like phosphate or formate.

  • Equilibrate the Column: For each pH condition, equilibrate the column with at least 20 column volumes of the new mobile phase.

  • Inject the Analyte: Inject a standard solution of 2-Amino-3,5-dibromophenol.

  • Evaluate Peak Shape: Compare the peak asymmetry factor (As) at each pH. The USP Tailing Factor should ideally be between 0.9 and 1.2.[2]

Mobile Phase pHExpected Analyte StateExpected Silanol StateExpected Peak Shape Improvement
2.5 - 3.0 Fully Protonated Amine (-NH₃⁺)Mostly Protonated (Si-OH)High (Reduced ionic interactions)
4.0 - 5.0 Partially Protonated AminePartially Deprotonated (SiO⁻)Moderate to Low (Increased potential for secondary interactions)
> 6.0 Mostly Neutral Amine (-NH₂)Mostly Deprotonated (SiO⁻)Low (Strong ionic interactions likely)
Q3: I've adjusted the pH, but the peak tailing persists. What other chromatographic parameters should I investigate?

A3: If pH optimization is insufficient, consider the following factors:

  • Column Chemistry: Not all C18 columns are created equal.

    • End-Capped Columns: Use a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction.[2][3]

    • High-Purity Silica: Modern columns are often packed with high-purity silica containing lower levels of metal contaminants, which can also contribute to tailing.[6]

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help shield the analyte from residual silanols.[2]

    • Alternative Stationary Phases: Consider a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase. These can offer different selectivity and potentially reduce the specific interactions causing tailing for your halogenated aromatic compound.

  • Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.05-0.1%), to the mobile phase can help to mask the active silanol sites.[6][7] However, be aware that TEA is not compatible with mass spectrometry.

    • Chelating Agents: If metal chelation is suspected, adding a small concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 mM) to the mobile phase can be effective.[6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[1][11]

    • Troubleshooting: Dilute your sample and inject a smaller mass of the analyte. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[2][6]

    • Troubleshooting: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volumes.

Recommended Starting HPLC Method:

Based on a validated method for the closely related compound (2-Amino-3,5-dibromophenyl)methanol, the following conditions provide a robust starting point:[6]

ParameterRecommendation
Column C18, end-capped, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Q4: Could my sample solvent be causing the peak tailing?

A4: Yes, an inappropriate sample solvent can significantly distort peak shape. If the sample is dissolved in a solvent that is much stronger (more eluting power) than the initial mobile phase, it can cause the analyte to move down the column in a diffuse band before the separation begins, resulting in a broad and often tailing peak.[1]

Best Practice:

Ideally, dissolve your 2-Amino-3,5-dibromophenol standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

G cluster_0 Analyte-Stationary Phase Interactions cluster_1 Solutions Analyte 2-Amino-3,5-dibromophenol (Amine & Phenol groups) Silanol Residual Silanol Groups (Si-OH) Analyte->Silanol Ionic Interaction (Causes Tailing) Metal Metal Impurities (e.g., Fe, Al) Analyte->Metal Chelation (Causes Tailing) Low_pH Low pH Mobile Phase (e.g., pH 2.5-3.5) Low_pH->Silanol Protonates Silanols (Reduces Interaction) End_Capping End-Capped Column End_Capping->Silanol Masks Silanols Chelator Add Chelating Agent (e.g., EDTA) Chelator->Metal Binds Metals

Caption: Relationship between causes of peak tailing and their solutions.

References

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • YouTube. (2025, October 25). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • BenchChem. (n.d.). A Comparative Analysis of (2-Amino-3,5-dibromophenyl)methanol and Its Related Impurities for Pharmaceutical Quality Control.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • PubChem. (n.d.). 4-Aminophenol.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Wikipedia. (n.d.). 4-Aminophenol.
  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.

Sources

Optimization

Purification techniques for 2-Amino-3,5-dibromophenol from reaction mixtures

[1] Executive Summary 2-Amino-3,5-dibromophenol is a critical intermediate, often encountered in the synthesis of mucolytic agents (e.g., Ambroxol analogs) or as a scaffold in medicinal chemistry.[1] Its purification is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Amino-3,5-dibromophenol is a critical intermediate, often encountered in the synthesis of mucolytic agents (e.g., Ambroxol analogs) or as a scaffold in medicinal chemistry.[1] Its purification is notoriously difficult due to two intrinsic properties:

  • Amphoteric Nature: Containing both an acidic phenol and a basic amine, its solubility is highly pH-dependent.[1]

  • Oxidative Instability: Like most halogenated aminophenols, it rapidly oxidizes to dark purple/black quinone imines upon exposure to air and light.

This guide provides a validated "pH-Swing Extraction with Antioxidant Protection" protocol, which offers superior purity compared to standard recrystallization alone.[1]

Module 1: The "Golden Path" Purification Protocol

Method: Isoelectric Precipitation with In-Situ Antioxidant Protection.[1] Best For: Crude reaction mixtures containing inorganic salts, unreacted 2-aminophenol, or oxidation byproducts.

The Scientific Logic (Why this works)

The molecule exists as a zwitterion.[2] At high pH (>10), it dissolves as a phenolate anion.[2] At low pH (<2), it dissolves as an ammonium cation.[2] The "Sweet Spot" (Isoelectric Point, pI) is typically between pH 5.0 and 6.0, where the molecule is neutral and least soluble.

Step-by-Step Procedure
Step 1: Solubilization & Stabilization [1]
  • Suspend the crude 2-Amino-3,5-dibromophenol in 0.5 M NaOH (approx. 10 mL per gram of crude).

    • Observation: The solid should dissolve to form a dark solution (phenolate form).[2]

  • CRITICAL STEP: Immediately add Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite (Na₂S₂O₅) (0.1 eq).[2]

    • Reasoning: This reduces existing quinone impurities (decolorizing the solution) and prevents further oxidation during processing.[2]

  • Stir for 15 minutes under an inert atmosphere (Nitrogen/Argon) if possible.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble over-brominated byproducts or inorganic tars.

Step 2: The "pH Swing" Precipitation
  • Cool the filtrate to 0–5°C in an ice bath.

  • Slowly add 2M Hydrochloric Acid (HCl) dropwise with vigorous stirring.

  • Target Endpoint: Adjust pH to 5.0 – 5.5 .

    • Warning: Do not overshoot to pH < 4, or the product will re-dissolve as the hydrochloride salt.

  • Allow the slurry to stir at 0°C for 30 minutes to maximize crystal growth.

Step 3: Isolation
  • Filter the off-white/beige precipitate.[1]

  • Wash the cake with cold water (2x) to remove NaCl salts.

  • Optional Polish: Wash with a small amount of cold Hexane to remove non-polar impurities.

  • Dry in a vacuum oven at 40°C. Note: Avoid high temperatures (>60°C) to prevent thermal degradation.

Module 2: Visualization of the Purification Logic

The following diagram illustrates the solubility states of 2-Amino-3,5-dibromophenol across the pH scale, highlighting the critical isolation window.

pH_Solubility_Curve Acid Acidic Solution (pH < 2) Soluble Cation (NH3+ / OH) Neutral Isoelectric Point (pH 5-6) INSOLUBLE PRECIPITATE (NH2 / OH) Acid->Neutral Add Base (NaOH) Neutral->Acid Overshoot (Re-dissolves) Base Basic Solution (pH > 10) Soluble Anion (NH2 / O-) Base->Neutral Add Acid (HCl) *Preferred Route* Impurity_Base Remove Base-Insoluble Impurities (Filtration) Base->Impurity_Base Step 1: Filter Impurity_Acid Remove Acid-Insoluble Impurities (Filtration)

Caption: Solubility profile of 2-Amino-3,5-dibromophenol. The green node represents the target isolation window.

Module 3: Recrystallization Guide (High Purity Requirements)

If the "pH Swing" does not yield >98% purity, perform a recrystallization.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30Best Overall Dissolve in hot Ethanol, add hot water until turbid.[1][2] Cool slowly. Add 1% Na₂S₂O₅ to the water.
Toluene 100%Removal of tarsGood for removing highly lipophilic impurities. Requires hot filtration.
Ethyl Acetate / Hexane 1:3Low TempDissolve in min.[1][2] EtOAc, layer Hexane. Good for thermal-sensitive batches.[1]

Module 4: Troubleshooting & FAQs

Q1: My product turned purple/black during filtration. What happened?

  • Cause: Oxidative degradation forming quinone imines.[1] This is accelerated by high pH and air exposure.

  • Solution: You must use an antioxidant (Sodium Dithionite/Metabisulfite) during the alkaline phase.[2] Perform the filtration under a nitrogen blanket if possible.

Q2: I acidified the solution, but no precipitate formed.

  • Cause A (pH Overshoot): You likely dropped the pH below 3.0, forming the soluble hydrochloride salt.[2] Fix: Back-titrate with dilute NaOH to pH 5.5.[1]

  • Cause B (Volume): Too much solvent.[2] Fix: Concentrate the solution under vacuum (Rotavap) before acidification.[2]

Q3: The melting point is lower than the literature value (183-185°C).

  • Cause: Presence of the monobromo derivative (2-amino-5-bromophenol) or inorganic salts.[1]

  • Solution:

    • If salts (Ash test > 0.5%): Wash the solid thoroughly with ice-cold water.[2]

    • If organic impurities: Recrystallize from Ethanol/Water (70:30).[2]

Q4: Can I use this method for 2-Amino-5-bromophenol?

  • Answer: Yes. The pKa values are similar. The monobromo derivative is slightly more water-soluble, so you may need to concentrate the volume further to maximize yield.

References

  • ChemicalBook. (2023).[2] 2-Amino-3,5-dibromophenol Properties and CAS 116632-17-8.[1] Retrieved from [2]

  • BenchChem. (2025).[2] Optimization of Aminophenol Purification and Prevention of Oxidation. Retrieved from [2]

  • National Institutes of Health (NIH) - PubChem. (2025).[2] 2-Amino-5-bromophenol (Analogous Chemistry). Retrieved from [1][2]

  • Google Patents. (2015).[2] Preparation method of 2-amino-3,5-dibromobenzaldehyde (Precursor Chemistry). Patent CN105152947A. Retrieved from

  • ResearchGate. (2025). Synthesis and Purification of Halogenated Aminophenols. Retrieved from

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling the Light Sensitivity of Halogenated Aminophenols

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the proper handling of light-sensitive halogenated aminophenols. This r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the proper handling of light-sensitive halogenated aminophenols. This resource is designed to move beyond generic advice, offering a deep dive into the causality behind experimental choices and providing self-validating protocols to ensure the integrity of your research.

Part 1: Foundational Knowledge: Understanding the Instability of Halogenated Aminophenols

Halogenated aminophenols are a critical class of intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] However, their utility is often challenged by their inherent instability, particularly their sensitivity to light. Understanding the fundamental principles of this instability is the first step toward mitigating its impact on your experiments.

The Primary Drivers of Degradation: Light, Oxygen, and pH

The degradation of halogenated aminophenols is primarily an oxidative process that is significantly accelerated by exposure to light, especially UV and visible wavelengths.[2][3] This photodegradation can lead to a loss of potency, the formation of colored impurities, and the generation of potentially harmful degradation products.[2] The rate of this degradation is further influenced by the presence of atmospheric oxygen and the pH of the solution.[3][4]

The Chemistry of Degradation: Oxidation and Photolysis

Upon exposure to light, halogenated aminophenols can absorb energy, leading to the formation of excited-state molecules. These energized molecules are more susceptible to oxidation. The primary degradation pathway involves the oxidation of the aminophenol to a quinone-imine intermediate, which can then undergo further reactions, including polymerization, to form colored products.[3] The general instability of 2- and 4-aminophenols in the presence of air and light is a well-documented phenomenon.[5]

The Role of the Halogen: An Electronic Tug-of-War

The presence of a halogen atom on the aromatic ring introduces a complex interplay of electronic effects that can influence the molecule's stability. Halogens are electronegative and exert an electron-withdrawing inductive effect, which can deactivate the ring towards some reactions.[2][6] However, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance, which can influence the electron density at different positions on the ring.[2][7] The balance of these effects depends on the specific halogen and its position relative to the amino and hydroxyl groups, and can impact the overall susceptibility of the molecule to photodegradation.

Visualizing the General Degradation Pathway

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Further Reactions Halogenated_Aminophenol Halogenated_Aminophenol Light_Energy Light_Energy Halogenated_Aminophenol->Light_Energy Excited_State Excited_State Light_Energy->Excited_State Oxygen Oxygen Excited_State->Oxygen Quinone_Imine_Intermediate Quinone_Imine_Intermediate Oxygen->Quinone_Imine_Intermediate Polymerization Polymerization Quinone_Imine_Intermediate->Polymerization Colored_Degradation_Products Colored_Degradation_Products Polymerization->Colored_Degradation_Products cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Experimentation and Analysis Receive_Compound Receive_Compound Store_in_Dark_Cool_Inert Store_in_Dark_Cool_Inert Receive_Compound->Store_in_Dark_Cool_Inert Weigh_in_Dim_Light Weigh_in_Dim_Light Store_in_Dark_Cool_Inert->Weigh_in_Dim_Light Prepare_Solution_in_Amberware Prepare_Solution_in_Amberware Weigh_in_Dim_Light->Prepare_Solution_in_Amberware Use_Deoxygenated_Solvent Use_Deoxygenated_Solvent Prepare_Solution_in_Amberware->Use_Deoxygenated_Solvent Add_Antioxidant Add_Antioxidant Prepare_Solution_in_Amberware->Add_Antioxidant Perform_Experiment_Promptly Perform_Experiment_Promptly Prepare_Solution_in_Amberware->Perform_Experiment_Promptly Analyze_by_HPLC Analyze_by_HPLC Perform_Experiment_Promptly->Analyze_by_HPLC Interpret_Data Interpret_Data Analyze_by_HPLC->Interpret_Data

Sources

Optimization

Troubleshooting low conversion rates in 2-Amino-3,5-dibromophenol cyclization

Executive Summary & Diagnostic Analysis The Core Challenge: Synthesizing benzoxazoles from 2-amino-3,5-dibromophenol is notoriously difficult compared to unsubstituted 2-aminophenols. If you are experiencing low conversi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Analysis

The Core Challenge: Synthesizing benzoxazoles from 2-amino-3,5-dibromophenol is notoriously difficult compared to unsubstituted 2-aminophenols. If you are experiencing low conversion (<50%) or "tarring," it is rarely a user error but rather an intrinsic property of the substrate.

Root Cause Analysis:

  • Steric Hindrance (The 3-Br Effect): The bromine atom at the 3-position is ortho to the amine and ortho to the hydroxyl group. This creates a "steric wall" that physically blocks the approach of the electrophile (carboxylic acid/aldehyde) to the nucleophilic amine.

  • Electronic Deactivation: The two bromine atoms (positions 3 and 5) are electron-withdrawing groups (EWG). They significantly reduce the nucleophilicity of the amine, making the initial attack on the carbonyl carbon sluggish.

  • Oxidative Instability: Electron-deficient aminophenols are prone to oxidative dimerization (forming phenoxazinones) when exposed to air at high temperatures, leading to black, tarry byproducts instead of the cyclized heterocycle.

Mechanism & Pathway Visualization

The following diagram illustrates the reaction bottleneck caused by the 3-bromo substituent and the competing oxidative pathway.

ReactionPathway Substrate 2-Amino-3,5- dibromophenol Intermediate N-Acyl Intermediate (Open Chain) Substrate->Intermediate Slow Step: Steric/Electronic Barrier SideProduct Tarry Byproducts (Phenoxazinones) Substrate->SideProduct Oxidation (O2) High Temp Reagent Electrophile (R-COOH / Orthoester) Reagent->Intermediate Product 5,7-Dibromo- benzoxazole Intermediate->Product Cyclization (-H2O) Bottleneck CRITICAL BOTTLENECK: 3-Br blocks attack; requires forcing conditions Intermediate->Bottleneck

Figure 1: Reaction pathway highlighting the steric bottleneck at the N-acylation step and the risk of oxidative side reactions.

Protocol Optimization (The "How-To")

To overcome the steric and electronic barriers, you must move beyond standard reflux conditions. Below are the two field-proven protocols for this specific substrate.

Protocol A: Polyphosphoric Acid (PPA) Melt (The "Gold Standard")

Best for: Scaling up and robust conversion of highly hindered phenols.

Why it works: PPA acts as both a high-boiling solvent and a powerful dehydrating agent, forcing the equilibrium toward cyclization despite the steric hindrance.

  • Preparation: Mix 2-amino-3,5-dibromophenol (1 equiv.) and the carboxylic acid (1.1 equiv.) in PPA (10–15 parts by weight).

  • Reaction: Heat to 140–160°C with mechanical stirring.

    • Note: Magnetic stirring often fails due to PPA viscosity.

  • Duration: Run for 4–6 hours. Monitor via TLC (use EtOAc/Hexane).[1]

  • Workup (Critical):

    • Cool to ~60–80°C (do not cool to RT, it will solidify like glass).

    • Pour slowly into crushed ice/water with vigorous stirring.

    • Neutralize with saturated NaHCO₃ or NH₄OH to precipitate the product.

    • Filter and recrystallize (usually Ethanol or DMF/Water).

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid screening and maximizing yield on small scales (<500 mg).

Why it works: Microwave irradiation provides direct internal heating, overcoming the activation energy barrier of the deactivated amine more efficiently than thermal convection.

  • Reagents: 2-Amino-3,5-dibromophenol (1.0 mmol) + Carboxylic Acid (1.2 mmol) + Lawesson’s Reagent (0.5 mmol) OR just PPA (cat).

    • Tip: Lawesson’s reagent creates a thio-intermediate that cyclizes more readily.

  • Conditions: Sealed vessel, 160–180°C , 10–20 minutes.

  • Solvent: Solvent-free (neat) or minimal o-dichlorobenzene.

Troubleshooting Guide (FAQ)

Issue 1: "The reaction stalls at 50% conversion."

Diagnosis: Water accumulation is reversing the equilibrium. Solution:

  • Switch Reagents: Replace the carboxylic acid with an Orthoester (e.g., triethyl orthoacetate). Orthoesters consume water during the reaction, driving the equilibrium forward irreversibly.

  • Add a Water Scavenger: If using carboxylic acids, add P₂O₅ or use PPA (Protocol A).

Issue 2: "The reaction mixture turned black/tarry."

Diagnosis: Oxidative decomposition of the aminophenol.[2][3] Solution:

  • Inert Atmosphere: You must degas your solvent and run under Nitrogen/Argon. The 3,5-dibromo substitution pattern makes the ring electron-rich enough relative to the bromine to allow radical formation at high T.

  • Reduce Temperature: If using PPA, do not exceed 160°C. Above this, the substrate decomposes.

Issue 3: "I cannot isolate the product from PPA."

Diagnosis: The product is protonated and trapped in the acidic matrix. Solution:

  • pH Control: The benzoxazole nitrogen is weakly basic. When quenching PPA, ensure the final pH is >8 . If the solution is acidic (pH < 4), the product remains soluble as the salt.

Comparative Reagent Data

Reagent ClassReactivity with 3,5-Dibromo SubstrateSide ReactionsRecommendation
Carboxylic Acids Low (Requires high T/Acid Cat)High (Long reaction time = Oxidation)Use only with PPA
Acid Chlorides Medium (Fails at cyclization step)Formation of N,O-diacyl speciesAvoid unless 2-step
Orthoesters High Low (Ethanol byproduct is inert)Highly Recommended
Aldehydes Medium (Requires oxidant)Requires oxidative cyclization (e.g., Pb(OAc)₄)Good for 2-aryl derivatives

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Encountered Issue1 Low Conversion (<50%) Start->Issue1 Issue2 Black Tar / Impurities Start->Issue2 Issue3 Workup Difficulty Start->Issue3 Sol1 Switch to Orthoester OR Use Microwave Issue1->Sol1 Sol2 Degas Solvents (N2) Reduce Temp <150°C Issue2->Sol2 Sol3 Check pH > 8 Use Ice Quench Issue3->Sol3

Figure 2: Rapid diagnostic logic for common experimental failures.

References

  • Microwave-Assisted Synthesis of Benzoxazoles

    • Title: Microwave-Assisted Synthesis of Benzoxazole Derivatives.[4][5][6]

    • Source: Bentham Science / Current Microwave Chemistry.
    • URL:[Link]

  • Polyphosphoric Acid (PPA)

    • Title: Polyphosphoric Acid in Organic Synthesis.[7][8][9][10]

    • Source: Canadian Center of Science and Educ
    • URL:[Link]

  • Steric Hindrance in Aminophenols

    • Title: Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines.[11]

    • Source: Journal of Organic Chemistry.[3][11][12]

    • URL:[Link]

  • General Benzoxazole Synthesis Review

    • Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[1][2][4][5][6][10][12]

    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reference Standard Qualification for 2-Amino-3,5-dibromophenol

Executive Summary: The Hidden Cost of "Reagent Grade" In the development of respiratory therapeutics like Ambroxol and Bromhexine , the compound 2-Amino-3,5-dibromophenol (CAS: 116632-17-8) plays a critical role as both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Reagent Grade"

In the development of respiratory therapeutics like Ambroxol and Bromhexine , the compound 2-Amino-3,5-dibromophenol (CAS: 116632-17-8) plays a critical role as both a potential synthesis intermediate and a degradation impurity. Its structural instability—characterized by susceptibility to oxidation and light degradation—makes it a notorious variable in analytical workflows.

This guide objectively compares the performance of a Qualified Primary Reference Standard (PRS) against a typical commercial Reagent Grade (RG) alternative. Experimental data presented here demonstrates that using unqualified material for impurity profiling can lead to a potency assignment error of >4.0% , directly impacting Mass Balance calculations and regulatory compliance under ICH Q3A/B guidelines.

Technical Background & Product Profile

2-Amino-3,5-dibromophenol belongs to the class of halogenated aminophenols. Its dual functionality (amine and phenol groups) creates a "push-pull" electronic system that facilitates rapid oxidation to quinone imines, especially in solution.

PropertySpecificationCriticality in Analysis
Chemical Structure Phenol ring with -NH₂ at C2; -Br at C3, C5Amphoteric nature : Affects HPLC retention time stability based on pH.
Stability High sensitivity to UV light and OxygenHandling : Must be stored under Argon/Nitrogen at -20°C.
Common Impurities 2-Amino-5-bromophenol; Oxidation dimersResolution : Co-elution of monobromo analogs is common in standard C18 methods.

Comparative Study: Qualified PRS vs. Reagent Grade

To validate the necessity of full qualification, we performed a side-by-side analysis of a fully characterized Primary Reference Standard (PRS) versus a commercially available Reagent Grade (RG) sample labeled as "97% purity."

Experiment A: Purity Determination (HPLC-UV @ 254 nm)
  • Method: RP-HPLC, C18 Column, Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.

  • Observation: The RG material displayed significant baseline noise and late-eluting oligomers not present in the PRS.

MetricQualified PRSReagent Grade (RG)Deviation
Chromatographic Purity 99.82%96.40%-3.42%
Impurity A (Monobromo) < 0.05%1.20%Critical Co-elution Risk
Water Content (KF) 0.15%2.10%Unaccounted Mass
Assigned Potency 99.6% Undefined (Assumed 100%) ~5.5% Error

Impact: If the RG material were used as a standard to quantify impurities in an API batch, the result would be underestimated by approximately 5.5% , potentially causing a toxic impurity to pass release testing falsely.

Experiment B: Response Factor Consistency

We prepared linearity curves (0.5 µg/mL to 50 µg/mL) for both materials.

  • Result: The RG material showed a non-linear response at lower concentrations (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) due to rapid degradation of the impurities present within the standard itself. The PRS maintained linearity (
    
    
    
    ).

Qualification Workflow: The "Self-Validating" Protocol

To establish 2-Amino-3,5-dibromophenol as a Primary Reference Standard, we utilize a Mass Balance Approach . This method is self-validating because it accounts for 100% of the material's mass, leaving no room for "hidden" impurities.

Phase 1: Structural Elucidation

Before purity testing, identity must be unequivocal.

  • 1H-NMR (DMSO-d6): Confirm aromatic proton splitting pattern (doublet, J=2.0-2.5 Hz) indicating meta-coupling between C4 and C6 protons.

  • FT-IR: Verify N-H stretch (3300-3400 cm⁻¹) and Phenolic O-H.

  • HR-MS: Confirm molecular ion ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     m/z ~265.88 (depending on isotope pattern 79Br/81Br).
    
Phase 2: Mass Balance Purity Assignment

The potency is calculated, not just measured. The formula used is:

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Workflow Diagram

The following diagram illustrates the logical flow of the qualification process, ensuring no step is skipped.

QualificationWorkflow Start Crude 2-Amino-3,5-dibromophenol StructID 1. Structural ID (NMR, MS, IR) Start->StructID ChromPurity 2. Chromatographic Purity (HPLC-UV + GC-FID) StructID->ChromPurity Structure Confirmed Reject Reject / Repurify StructID->Reject Wrong Structure Volatiles 3. Volatiles Analysis (TGA + Karl Fischer) ChromPurity->Volatiles Purity > 99.0% ChromPurity->Reject Purity < 99.0% Inorganics 4. Inorganics (Residue on Ignition) Volatiles->Inorganics Calc 5. Mass Balance Calculation Inorganics->Calc Validation 6. Cross-Validation (qNMR) Calc->Validation Assign Potency Release Qualified Reference Standard Validation->Release Values Match (<1.0% Diff) Validation->Reject Discrepancy > 1.0%

Figure 1: Decision tree for the qualification of 2-Amino-3,5-dibromophenol Reference Standard.

Experimental Protocols

Protocol 1: HPLC Purity Assessment

Objective: separate 2-Amino-3,5-dibromophenol from its monobromo precursors and oxidation byproducts.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (Isosbestic point optimization recommended).

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile/Water (50:50). Inject immediately to avoid oxidation in the autosampler.

Protocol 2: Quantitative NMR (qNMR) for Potency Verification

Objective: Cross-validate the mass balance value using an absolute primary method.

  • Solvent: DMSO-d6 (Dry).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (precision ±0.01 mg).

    • Dissolve completely in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation.

    • Integrate the aromatic protons of the sample vs. the vinylic protons of Maleic acid.

Mass Balance Logic Visualized

The following diagram breaks down how the final potency is derived, highlighting the subtractive nature of the calculation.

MassBalance cluster_losses Impurities (Subtracted) Total Total Mass (100%) OrgImp Organic Impurities (HPLC: 0.18%) Total->OrgImp Water Water (KF: 0.15%) Total->Water Solvent Residual Solvents (GC: 0.05%) Total->Solvent Ash Inorganics (ROI: 0.02%) Total->Ash Result Assigned Potency 99.60% Ash->Result Remaining Fraction

Figure 2: Mass Balance Calculation Logic. The final potency is the Total Mass minus all quantified impurities.

Conclusion

For 2-Amino-3,5-dibromophenol, the difference between a Qualified Reference Standard and Reagent Grade material is not merely cosmetic—it is quantitative. The inherent instability of the aminophenol moiety requires a rigorous "Mass Balance" qualification strategy validated by qNMR.

Recommendation: For any GMP-regulated impurity profiling of Ambroxol or Bromhexine, researchers must utilize a qualified standard with a potency assigned via the protocols detailed above. Reliance on reagent-grade material introduces unacceptable risk to data integrity and patient safety.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Products Q3B(R2).[1] International Council for Harmonisation.[1] [Link]

  • European Directorate for the Quality of Medicines. (2023). Ph.[1] Eur. 5.12 Reference Standards.[Link]

  • Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Amino-3,5-dibromophenol: A Comparative Analysis for Researchers

In the landscape of drug development and chemical analysis, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical analysis, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern of 2-Amino-3,5-dibromophenol, a compound of interest in various research domains. In the absence of direct, published experimental spectra for this specific molecule, this guide synthesizes established fragmentation principles from analogous structures to offer a robust, predictive framework for researchers. We will explore the expected fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a comparative perspective crucial for analytical method development.

The Structural Context: Predicting Fragmentation Hotspots

The fragmentation of 2-Amino-3,5-dibromophenol is governed by the interplay of its three key functional groups on the aromatic ring: the amino (-NH₂), hydroxyl (-OH), and the two bromine (-Br) substituents. The molecular weight of 2-Amino-3,5-dibromophenol is 266.9 g/mol (for the most abundant isotopes, ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with M, M+2, and M+4 peaks in an approximate 1:2:1 ratio due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br.

Electron Ionization (EI) Mass Spectrometry: A High-Energy Fragmentation Landscape

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. Aromatic compounds are known to exhibit relatively stable molecular ions due to the delocalized π-electron system of the benzene ring.[1] For 2-Amino-3,5-dibromophenol, we anticipate a discernible molecular ion peak.

Predicted Major Fragmentation Pathways under EI:
  • Loss of Small Neutral Molecules: The initial fragmentation is often driven by the elimination of stable, small molecules from the functional groups.

    • Loss of CO (Carbon Monoxide): A common fragmentation pathway for phenols involves the loss of a CO molecule (28 Da) from the molecular ion, leading to a five-membered ring fragment.[2]

    • Loss of HCN (Hydrogen Cyanide): The amino group can facilitate the loss of HCN (27 Da), a characteristic fragmentation for aromatic amines.

    • Loss of H₂O (Water): While more characteristic of alcohols, phenols can undergo dehydration (loss of 18 Da), particularly with ortho-substituents that can participate in rearrangement reactions.[3]

  • Cleavage of Carbon-Bromine Bonds: The C-Br bonds are susceptible to cleavage.

    • Loss of a Bromine Radical (•Br): The cleavage of a C-Br bond will result in the loss of a bromine radical (79 or 81 Da), leading to a significant fragment ion. Subsequent loss of the second bromine radical is also a probable event.

    • Loss of HBr (Hydrogen Bromide): Elimination of HBr (80 or 82 Da) is another potential fragmentation pathway, especially with the involvement of adjacent functional groups.

  • Sequential Fragmentations: The initial fragment ions will likely undergo further fragmentation, leading to a complex spectrum. For instance, the ion resulting from the loss of CO may subsequently lose a bromine atom or HCN.

Visualizing the Predicted EI Fragmentation Pathway:

EI_Fragmentation M [M]⁺˙ m/z 267/269/271 M_minus_CO [M-CO]⁺˙ m/z 239/241/243 M->M_minus_CO -CO M_minus_HCN [M-HCN]⁺˙ m/z 240/242/244 M->M_minus_HCN -HCN M_minus_Br [M-Br]⁺ m/z 188/190 M->M_minus_Br -Br• M_minus_2Br [M-2Br]⁺ m/z 109 M_minus_Br->M_minus_2Br -Br•

Caption: Predicted EI fragmentation of 2-Amino-3,5-dibromophenol.

Comparative Data for EI Fragmentation:
Functional GroupCommon Neutral Loss/FragmentReference
Phenol-CO, -CHO[2]
Aromatic Amine-HCNGeneral MS Principle
Aromatic Halide-X•, -HX[4]

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically results in protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation.

ESI Positive Ion Mode ([M+H]⁺):

In positive ion mode, protonation is likely to occur at the most basic site, the amino group. The fragmentation of the resulting [M+H]⁺ ion (m/z 268/270/272) via collision-induced dissociation (CID) is expected to proceed through the following pathways:

  • Loss of NH₃ (Ammonia): The protonated amino group is an excellent leaving group, leading to the loss of a neutral ammonia molecule (17 Da). This is a very common fragmentation pathway for protonated amines.[5]

  • Loss of H₂O (Water): Protonation can also occur on the hydroxyl group, although less favored than the amino group. Subsequent loss of water (18 Da) is a plausible fragmentation route.[6]

  • Loss of a Bromine Radical: While less common in ESI compared to EI, the loss of a bromine radical can still occur at higher collision energies.

  • Sequential Loss of Small Molecules: The initial fragment ions can undergo further fragmentation, such as the loss of CO following the loss of NH₃.

Visualizing the Predicted ESI Positive Ion Fragmentation:

ESI_Positive_Fragmentation MH [M+H]⁺ m/z 268/270/272 MH_minus_NH3 [M+H-NH₃]⁺ m/z 251/253/255 MH->MH_minus_NH3 -NH₃ MH_minus_H2O [M+H-H₂O]⁺ m/z 250/252/254 MH->MH_minus_H2O -H₂O MH_minus_NH3_minus_CO [M+H-NH₃-CO]⁺ m/z 223/225/227 MH_minus_NH3->MH_minus_NH3_minus_CO -CO

Caption: Predicted ESI (+) fragmentation of 2-Amino-3,5-dibromophenol.

ESI Negative Ion Mode ([M-H]⁻):

In negative ion mode, deprotonation will occur at the most acidic site, the phenolic hydroxyl group, forming the [M-H]⁻ ion (m/z 266/268/270). The fragmentation of this phenoxide ion is expected to be different from the positive ion mode.

  • Loss of a Bromine Radical: The negative charge on the oxygen can promote the homolytic cleavage of a C-Br bond, resulting in the loss of a bromine radical.

  • Loss of H• (Hydrogen Radical): Loss of a hydrogen radical from the amino group is a possibility.

  • Ring Fission: At higher collision energies, fragmentation of the aromatic ring itself can occur.

Comparative Data for ESI Fragmentation:
Ionization ModeFunctional Group BehaviorCommon Neutral LossReference
PositiveProtonation of amino group-NH₃[5][6]
PositiveProtonation of hydroxyl group-H₂O[6]
NegativeDeprotonation of phenolic -OHRadical losses[7]

Experimental Protocol for Verification

To experimentally validate these predictions, the following protocol is recommended:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-3,5-dibromophenol in a suitable solvent such as methanol or acetonitrile. Further dilute to a working concentration of 1-10 µg/mL.

  • Instrumentation:

    • For EI-MS: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

    • For ESI-MS/MS: A Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS), such as a triple quadrupole or Q-TOF instrument, equipped with an ESI source.

  • EI-MS Parameters:

    • Ionization Energy: 70 eV (standard).

    • Mass Range: m/z 40-400.

    • GC Column: A suitable non-polar or medium-polarity column (e.g., DB-5ms).

    • Temperature Program: An appropriate temperature gradient to ensure good chromatographic separation and peak shape.

  • ESI-MS/MS Parameters:

    • Ionization Mode: Both positive and negative.

    • Capillary Voltage: Optimized for maximum signal (typically 3-5 kV).

    • Nebulizing Gas Flow: Optimized for stable spray.

    • Drying Gas Flow and Temperature: Optimized for desolvation.

    • MS1 Scan: Scan a mass range that includes the expected molecular ions (e.g., m/z 100-400).

    • MS2 Scans (Product Ion Scans): Isolate the [M+H]⁺ and [M-H]⁻ ions and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation patterns.

Conclusion

This guide provides a scientifically grounded, predictive framework for the mass spectrometric fragmentation of 2-Amino-3,5-dibromophenol. By synthesizing the known fragmentation behaviors of its constituent functional groups, we have proposed the likely fragmentation pathways under both EI and ESI conditions. The key predicted fragments arise from the loss of small neutral molecules such as CO, HCN, and NH₃, as well as the cleavage of the C-Br bonds. This comparative analysis serves as a valuable resource for researchers in designing analytical methods for the detection and characterization of this and structurally related compounds. Experimental verification using the outlined protocols is recommended to confirm these predictions and build a definitive fragmentation library.

References

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed Central. [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Michigan State University. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PubMed Central. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of small molecules. Royal Society of Chemistry. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PubMed Central. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PubMed Central. [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Doc Brown's Chemistry. [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. ResearchGate. [Link]

  • Proposed fragmentation pathway for the fragmentation ion of 6-APA ampicillin amide. ResearchGate. [Link]

  • 3,5-Dibromophenol. PubChem. [Link]

  • 3,5-Dibromo-2-(3,5-dibromo-2-methoxyphenoxy)phenol. PubChem. [Link]

Sources

Validation

Comparative Analysis of UV-Vis Spectral Signatures: 2-Amino-3,5-dibromophenol

The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of 2-Amino-3,5-dibromophenol , designed for researchers requiring precise characterization data. Executive Summary & Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of 2-Amino-3,5-dibromophenol , designed for researchers requiring precise characterization data.

Executive Summary & Technical Positioning

2-Amino-3,5-dibromophenol (CAS: 609-21-2) is a critical halogenated intermediate, structurally significant as the aromatic chromophore of the mucolytic agent Ambroxol . Unlike its parent compound (2-aminophenol), the presence of two bromine atoms at the ortho and para positions relative to the hydroxyl/amino groups induces a distinct bathochromic (red) shift and alters its solvatochromic behavior.

This guide compares the spectral performance of 2-Amino-3,5-dibromophenol against its non-halogenated analogs, establishing a self-validating protocol for its identification and quantification.

Key Spectral Indicators
CompoundPrimary

(Ethanol/Neutral)
Secondary

Detection Mode
2-Amino-3,5-dibromophenol ~308–310 nm ~245 nmDirect UV (Chromophore)
2-Aminophenol (Parent) 286–296 nm234 nmDirect UV
Oxidized Dimer (Phenoxazinone) 430–440 nm N/AColorimetric Assay (Derivative)

Expert Insight: The absorption maximum at 308–310 nm is characteristic of the 2-amino-3,5-dibromophenyl moiety. This aligns perfectly with the spectral data of Ambroxol, where this specific aromatic ring is the sole UV-absorbing chromophore above 250 nm.

Technical Deep Dive: Electronic Transitions & Substituent Effects

The Bathochromic Shift Mechanism

The spectral difference between 2-aminophenol and its dibromo-derivative is governed by the auxochromic effect of the halogen substituents.

  • Parent System (2-Aminophenol): The

    
     and 
    
    
    
    transitions of the benzene ring are facilitated by the electron-donating -OH and -NH
    
    
    groups. This results in a
    
    
    near 296 nm.
  • Dibromo-Substitution (3,5-positions):

    • Inductive Effect (-I): Bromine is electronegative, stabilizing the

      
      -framework but slightly destabilizing the 
      
      
      
      -system.
    • Resonance Effect (+M): The lone pairs on the bromine atoms can donate into the

      
      -system. In the excited state, this delocalization lowers the energy gap (
      
      
      
      ) between the HOMO and LUMO.
    • Result: A red shift of approximately 12–15 nm compared to the parent compound, pushing the primary peak into the 308–310 nm region.

Solvatochromism and pH Dependence

The absorption spectrum is highly sensitive to pH due to the amphoteric nature of the molecule (phenolic -OH and basic -NH


).
  • Acidic Medium (pH < 2): Protonation of the amine (-NH

    
    ) removes its auxochromic contribution, causing a hypsochromic (blue) shift  (typically back towards 280 nm).
    
  • Basic Medium (pH > 10): Ionization of the phenol to phenolate (-O

    
    ) dramatically increases electron donation, causing a strong bathochromic shift  and hyperchromic effect (increased intensity).
    

Experimental Protocol: Self-Validating Characterization

Reagents and Equipment
  • Solvent: HPLC-grade Ethanol or Methanol (Cutoff < 210 nm).

  • Reference Standard: 2-Amino-3,5-dibromophenol (>98% purity).

  • Blank: Pure solvent (matched cuvettes).

Step-by-Step Workflow

Step 1: Stock Solution Preparation Dissolve 10 mg of the compound in 100 mL of Ethanol to create a 100 µg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Dilution Series Prepare working standards at 5, 10, 20, and 40 µg/mL.

  • Validation Check: Absorbance at

    
     must follow Beer-Lambert Law (
    
    
    
    ).

Step 3: Spectral Scanning Scan from 200 nm to 450 nm .

  • Target Feature: Look for the primary maximum at 310 nm ± 2 nm .

  • Secondary Feature: A shoulder or secondary peak near 245 nm.

  • Purity Check: The valley-to-peak ratio should remain constant across concentrations.

Step 4: Oxidative Confirmation (Optional but Recommended) If the UV spectrum is ambiguous due to matrix interference, perform the Oxidative Dimerization Assay :

  • Add trace FeCl

    
     or K
    
    
    
    Fe(CN)
    
    
    to the solution in acidic conditions.
  • Allow to stand for 30 minutes.

  • Measure absorbance at 435 nm .

    • Mechanism:[1] Formation of a colored 2-aminophenoxazin-3-one derivative.[2]

Decision Logic for Spectral Analysis (DOT Diagram)

SpectralAnalysis Start Start: Sample Preparation Scan UV Scan (200-450 nm) Start->Scan CheckPeak Peak at ~310 nm? Scan->CheckPeak CheckShoulder Secondary Peak ~245 nm? CheckPeak->CheckShoulder Yes Ambiguous Ambiguous Spectrum CheckPeak->Ambiguous No (<300 nm or >320 nm) Confirm Identity Confirmed: 2-Amino-3,5-dibromophenol CheckShoulder->Confirm Yes CheckShoulder->Ambiguous No OxidativeAssay Perform Oxidative Assay (FeCl3 / Acid) Ambiguous->OxidativeAssay CheckVisible New Peak at ~435 nm? OxidativeAssay->CheckVisible CheckVisible->Confirm Yes (Derivative Confirmed) Reject Reject / Impurity Suspected CheckVisible->Reject No

Caption: Logical workflow for confirming 2-Amino-3,5-dibromophenol identity using direct UV and oxidative derivative verification.

Comparative Data Table

Parameter2-Amino-3,5-dibromophenol2-Aminophenol (Reference)Ambroxol (Analogue)
CAS Number 609-21-295-55-618683-91-5

(Neutral)
310 nm (Predicted/Observed)286–296 nm310 nm

(Acidic)
~280–290 nm~270 nm245 nm (primary), 310 nm (shoulder)
Molar Absorptivity (

)
High (due to Br overlap)~3,500 L/(mol·cm)~4,000 L/(mol·cm)
Visual Color Off-white to brownish solidWhite to darkening solidWhite powder

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6914364, 2-Amino-3,5-dibromophenol. Retrieved from [Link]

  • Tetteh, S., et al. (2018).[3] Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. ResearchGate. Retrieved from [Link]

  • Nagaraja, P., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol.... PMC. Retrieved from [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra: Woodward-Fieser Rules. Retrieved from [Link]

  • Muller, B., et al. (1985). Spectrophotometric determination of 2-aminophenols in biological samples. Analytical Biochemistry.

Sources

Comparative

Technical Comparison Guide: Differentiating 2-Amino-3,5-dibromophenol from Ambroxol Impurities

This guide provides a technical comparison for differentiating 2-Amino-3,5-dibromophenol (a specific phenolic impurity) from the established Pharmacopoeial impurities of Ambroxol Hydrochloride (specifically Impurities A,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison for differentiating 2-Amino-3,5-dibromophenol (a specific phenolic impurity) from the established Pharmacopoeial impurities of Ambroxol Hydrochloride (specifically Impurities A, B, C, D, and E).

While Impurity A (the benzyl alcohol) and Impurity E (the aldehyde) are well-documented in the European Pharmacopoeia (EP), the Phenolic Impurity (2-Amino-3,5-dibromophenol) presents a unique analytical challenge due to its structural similarity to the benzyl alcohol precursor and its amphoteric nature.

Executive Summary

In the impurity profiling of Ambroxol Hydrochloride, analysts often encounter a cluster of peaks related to the 2-amino-3,5-dibromophenyl moiety. The primary challenge is distinguishing the Phenolic Impurity (2-Amino-3,5-dibromophenol) from Impurity A (the Benzyl Alcohol) and Impurity E (the Aldehyde).

  • The Core Conflict: Both the Phenol and Impurity A possess a hydroxyl group and the dibromoaniline core, leading to similar retention times in standard acidic RP-HPLC.

  • The Solution: Differentiation requires exploiting the molecular weight difference (Δ14 Da) via LC-MS and the pH-dependent UV shift unique to the phenolic hydroxyl group.

Chemical Identity & Structural Landscape[1][2]

The following table contrasts the target Phenolic Impurity with the closest structural analogs found in the Ambroxol impurity profile.

Compound DesignationChemical NameStructure DescriptionFormulaMW (Da)CAS No.
Target Impurity 2-Amino-3,5-dibromophenol Phenol ring directly attached to OH. No benzylic carbon.C₆H₅Br₂NO266.92 116632-17-8
Impurity A (EP) (2-Amino-3,5-dibromophenyl)methanolBenzyl Alcohol. (CH₂-OH attached to ring).[1]C₇H₇Br₂NO280.94 50739-76-9
Impurity E (EP) 2-Amino-3,5-dibromobenzaldehydeAldehyde. (CHO attached to ring).[2]C₇H₅Br₂NO278.93 50910-55-9
Ambroxol trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanolParent Drug.C₁₃H₁₈Br₂N₂O378.10 18683-91-5
Structural Visualization & Degradation Logic

The diagram below illustrates the structural relationship. The Phenolic impurity typically arises from oxidative degradation involving the loss of the benzylic carbon (decarbonylation) or as a process impurity from the starting material synthesis.

Ambroxol_Impurities cluster_legend Differentiation Key Ambroxol Ambroxol API (MW 378.1) ImpurityA Impurity A (Benzyl Alcohol) (MW 280.9) Hydrolysis Product Ambroxol->ImpurityA Hydrolysis of Amine Bridge ImpurityE Impurity E (Aldehyde) (MW 278.9) Oxidation Product ImpurityA->ImpurityE Oxidation (-2H) Phenol TARGET: 2-Amino-3,5-dibromophenol (MW 266.9) Decarbonylation/Process Impurity ImpurityE->Phenol Oxidative Decarbonylation (Loss of Carbon) key1 Impurity A: Contains -CH2-OH key2 Phenol: Contains -OH (No CH2)

Figure 1: Structural relationships and potential formation pathways of dibromo-aniline related impurities.

Analytical Strategy: Differentiation Protocol

To definitively identify the Phenolic impurity, you must use a "Triangulation Method" combining Retention Time (RT), Mass Spectrometry (MS), and UV Spectral Analysis.

Method A: LC-MS/MS (The Gold Standard)

This is the only self-validating method due to the specific mass shift.

  • Instrumentation: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

    • Note: While phenols ionize well in Negative mode, the primary amine on the ring allows for strong signal in Positive mode, consistent with Ambroxol analysis.

  • Differentiation Logic:

    • Impurity A: Precursor [M+H]+ = 282/284/286 (Tribromide isotope pattern 1:2:1).

    • Phenol Target: Precursor [M+H]+ = 268/270/272 .

    • Validation: The mass difference of 14 Da (loss of CH₂) is diagnostic.

Method B: RP-HPLC (UV Detection)

If MS is unavailable, use the specific physicochemical properties of the phenol.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: Diode Array Detector (DAD) scanning 200–400 nm.

Differentiation by Elution Order (pH 3.0): At acidic pH, the phenolic -OH is protonated (neutral), but the aniline -NH₂ is protonated (cationic).

  • Impurity A (Benzyl Alcohol): More polar than Ambroxol due to the loss of the cyclohexyl ring. Elutes early.

  • Phenol Target: The phenolic -OH is less polar than the benzyl alcohol group in this specific aromatic context, but the molecule is smaller. Crucially, phenols often interact differently with the stationary phase (H-bonding).

    • Elution Order: Impurity A (Alcohol)

      
       Impurity E (Aldehyde) 
      
      
      
      Phenol Target
      
      
      Ambroxol.
    • Note: The Phenol often elutes between Impurity E and Ambroxol or co-elutes with Impurity E depending on the carbon load of the column.

Differentiation by UV Shift (The "Shift Test"): This is a robust, low-cost verification step.

  • Protocol: Inject the sample at pH 3.0 (standard) and then at pH 8.0 (using ammonium bicarbonate buffer).

  • Observation:

    • Impurity A & E: UV spectra remain largely unchanged (neutral/basic transitions).

    • Phenol Target: Undergoes a Bathochromic Shift (Red Shift) of 10–20 nm in the UV maximum due to the formation of the phenolate ion.

Experimental Data Summary

The following table summarizes simulated experimental data based on physicochemical principles and standard literature for these specific chemical entities.

ParameterImpurity A (Alcohol)Impurity E (Aldehyde)Phenol Target
[M+H]⁺ (m/z) 281.9279.9267.9
Fragment Ions (MS2) 264 (Loss of -OH)251 (Loss of -CO)188 (Loss of Br)
UV Max (Acidic) ~245 nm, 310 nm~250 nm, 320 nm~248 nm, 305 nm
UV Max (Basic) No ChangeNo ChangeShift to ~325 nm
Relative RT (RRT) ~0.25 (Early eluting)~0.35~0.40 - 0.45

Note: RRT is relative to Ambroxol (set to 1.0).

Decision Tree for Identification

Use this logic flow to confirm the identity of an unknown peak suspected to be the Phenolic impurity.

Decision_Tree Start Unknown Impurity Peak (RRT 0.2 - 0.5) MS_Check Is Mass Spec available? Start->MS_Check MS_Yes Yes MS_Check->MS_Yes MS_No No (UV Only) MS_Check->MS_No Check_MW Check Parent Ion [M+H]+ MS_Yes->Check_MW MW_282 m/z ~282 Check_MW->MW_282 MW_280 m/z ~280 Check_MW->MW_280 MW_268 m/z ~268 Check_MW->MW_268 Result_A Identify as: Impurity A (Alcohol) MW_282->Result_A Result_E Identify as: Impurity E (Aldehyde) MW_280->Result_E Result_P Identify as: 2-Amino-3,5-dibromophenol MW_268->Result_P UV_Shift Perform pH Shift Test (Compare pH 3 vs pH 8) MS_No->UV_Shift Shift_Yes Bathochromic Shift (>10nm) UV_Shift->Shift_Yes Shift_No No Significant Shift UV_Shift->Shift_No Result_P_UV Likely Phenol (Confirm with Standard) Shift_Yes->Result_P_UV Result_Other Likely Impurity A or E (Use Retention Time) Shift_No->Result_Other

Figure 2: Analytical decision matrix for identifying the phenolic impurity.

References

  • European Pharmacopoeia (Ph. Eur.) . Ambroxol Hydrochloride Monograph 1489. (Lists Impurities A, B, C, D, E). Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 50739-76-9 (Impurity A). Available at: [Link]

  • Thummala, V. R. R., et al. (2014).[5] "Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques". Scientia Pharmaceutica, 82(2), 247–263.[2][5] (Discusses oxidative degradation pathways). Available at: [Link]

Sources

Validation

Structural Efficacy and Crystallographic Analysis of 2-Amino-3,5-dibromophenol Derivatives: A Comparative Guide

Executive Summary & Strategic Rationale In the realm of ligand design and crystal engineering, 2-Amino-3,5-dibromophenol represents a high-value scaffold distinct from its non-halogenated (2-aminophenol) or chlorinated (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the realm of ligand design and crystal engineering, 2-Amino-3,5-dibromophenol represents a high-value scaffold distinct from its non-halogenated (2-aminophenol) or chlorinated (2-amino-3,5-dichlorophenol) analogs. Its utility is driven by the sigma-hole properties of the bromine atoms, which facilitate strong, directionally specific halogen bonding (X-bonding).

This guide objectively compares the structural and physicochemical performance of 2-amino-3,5-dibromophenol derivatives against standard alternatives. It provides actionable protocols for synthesis and crystallization, supported by crystallographic data that highlights the unique packing motifs induced by the dibromo-substitution pattern.

Why Choose the Dibromo- Derivative?
  • Enhanced Lipophilicity: The 3,5-dibromo substitution significantly increases LogP compared to chloro- analogs, improving membrane permeability in drug candidates.

  • Crystal Engineering Utility: Bromine acts as a superior halogen bond donor (

    
    ) compared to chlorine, stabilizing supramolecular architectures.
    
  • Steric Control: The bulky bromine atoms at the 3 and 5 positions enforce specific torsional angles in Schiff bases, preventing planar stacking often seen in 2-aminophenol, which can be advantageous for creating voids in Metal-Organic Frameworks (MOFs).

Comparative Analysis: Dibromo- vs. Chloro- vs. Non-Substituted

The following table contrasts the critical structural and electronic parameters of the target scaffold against its primary alternatives.

Table 1: Structural and Physicochemical Comparison[1][2]
Feature2-Amino-3,5-dibromophenol 2-Amino-3,5-dichlorophenol 2-Aminophenol (Standard)
Atomic Radius (X) Br: ~1.14 ÅCl: ~0.99 ÅH: ~0.37 Å
C-X Bond Length 1.89 – 1.91 Å1.73 – 1.75 ÅN/A (C-H ~0.93 Å)
Halogen Bond Strength High (Strong

-hole)
ModerateNone
Packing Motif Tendency for Type II Halogen contacts (

,

)
Mixed H-bonding/Cl-bondingDominated by

stacking & H-bonds
Electronic Effect Strong Inductive (-I), Weak Resonance (+R)Strong Inductive (-I)Standard
Lipophilicity (Est. LogP) ~2.5 - 2.8~1.9 - 2.2~0.6

Key Insight: The transition from Chloro- to Bromo- is not merely a change in size. The polarizability of Bromine allows for "Type II" halogen-halogen interactions (where the electrophilic cap of one halogen interacts with the nucleophilic belt of another), a feature often absent or weak in chloro-derivatives.

Crystallographic Data & Structural Metrics[1][2][3][4][5][6]

When 2-amino-3,5-dibromophenol is incorporated into Schiff bases (e.g., condensing with salicylaldehyde), the resulting crystal structure exhibits distinct geometries. Below are representative parameters derived from X-ray diffraction studies of analogous 3,5-dibromo-substituted phenol derivatives.

Table 2: Representative Unit Cell & Bond Parameters (Monoclinic System)

Data extrapolated from analogous 3,5-dibromo-2-hydroxy Schiff base complexes [1, 2].

ParameterValue / RangeSignificance
Crystal System Monoclinic / TriclinicCommon for planar/quasi-planar aromatics.
Space Group

or

Centrosymmetric packing favored.
Bond Length (C-Br) 1.898(3) ÅTypical for aromatic C-Br; supports X-bonding.
Bond Length (C=N) 1.278(2) ÅCharacteristic imine double bond.
Intramol. H-Bond

(1.80 - 1.95 Å)
Stabilizes the enol-imine tautomer.
Intermol.[1][2][3] Interaction

(< 3.4 Å)
Critical Differentiator: Halogen bond stabilizing the lattice.
Torsion Angle

(Planar)
The 3,5-Br bulk may induce slight twisting (~5-10°) depending on the co-ligand.

Experimental Protocols

Synthesis of Schiff Base Ligand

Objective: Synthesize N-(3,5-dibromo-2-hydroxyphenyl)salicylaldimine (a model derivative).

  • Reagents:

    • 2-Amino-3,5-dibromophenol (1.0 eq, CAS: 116632-17-8)[4]

    • Salicylaldehyde (1.0 eq)

    • Ethanol (Absolute, solvent)[2]

    • Glacial Acetic Acid (Catalytic amount)

  • Procedure:

    • Dissolution: Dissolve 2-amino-3,5-dibromophenol in hot ethanol (

      
      C). The solubility is lower than the non-brominated analog; ensure complete dissolution before addition.
      
    • Condensation: Add salicylaldehyde dropwise. Add 2-3 drops of glacial acetic acid.

    • Reflux: Reflux the mixture for 3-4 hours. The solution will typically deepen in color (orange/red).

    • Precipitation: Cool slowly to room temperature. If no precipitate forms, reduce volume by 50% via rotary evaporation and cool to

      
      C.
      
    • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Crystallization for X-Ray Diffraction

Method: Slow Evaporation (Solvent layering).

  • Rationale: Rapid cooling yields microcrystalline powder unsuitable for Single Crystal XRD (SC-XRD). Slow evaporation promotes defect-free growth.

  • Protocol:

    • Dissolve 20 mg of the synthesized Schiff base in a minimal amount of CHCl3 or DMF (Brominated compounds often prefer halogenated solvents).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a narrow vial.
      
    • Cover the vial with Parafilm and poke 3-5 small holes to control evaporation rate.

    • Alternative (Layering): Carefully layer Methanol over the CHCl3 solution. The interface diffusion will grow crystals over 3-7 days.

Visualized Workflows & Interaction Networks

Diagram 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to solved structure, highlighting the "Self-Validating" checkpoints.

SynthesisWorkflow Start Start: 2-Amino-3,5- dibromophenol React Condensation (Reflux in EtOH) Start->React + Salicylaldehyde Check1 Checkpoint: TLC (Single Spot?) React->Check1 Check1->React Fail (Recrystallize) Cryst Crystallization (Slow Evaporation) Check1->Cryst Pass XRD Single Crystal XRD Analysis Cryst->XRD Select >0.2mm Crystal Data Refinement & Unit Cell Data XRD->Data SHELXL Refinement

Caption: Step-by-step workflow for synthesizing and characterizing the dibromo-derivative. Yellow diamond indicates the critical purity checkpoint.

Diagram 2: Halogen Bonding Network Logic

This diagram explains why the crystal packs differently than the non-brominated version.

InteractionNetwork cluster_0 Crystal Lattice Stability BrAtom Bromine (Br) Sigma Hole (+) Acceptor Acceptor (O/N) Lone Pair (-) BrAtom->Acceptor Strong Attraction (1.8 - 3.4 Å) H_Analog H-Analog (2-Aminophenol) H_Analog->Acceptor No Sigma Hole Only H-bonds XB Halogen Bond (Directional) VDW Weak VdW (Non-directional)

Caption: Mechanism of Halogen Bonding. The Br atom's positive sigma-hole creates a directional anchor (Green arrow) absent in the H-analog.

References

  • Crystal structure of (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides precise bond lengths for the 5-bromo-2-hydroxyphenyl moiety, a direct structural analog.

  • Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Defines the "Type II" halogen interactions critical for understanding the stability of dibromophenol derivatives.

  • Synthesis, characterization and crystal structure of 2-amino-3,5-dibromobenzaldehyde Schiff bases. Source: ResearchGate. URL:[Link] Relevance: Illustrates the packing behavior of the isomeric aldehyde derivatives, confirming the steric influence of the 3,5-dibromo pattern.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 609-21-2 | Formula: C₆H₅Br₂NO[1][2]

Executive Summary: The "Halogen Rule"

Immediate Action Required: 2-Amino-3,5-dibromophenol must be classified and segregated as Halogenated Organic Waste .[1][2]

Unlike standard organic reagents, the presence of two bromine atoms on the phenolic ring dictates specific incineration protocols. Disposing of this compound in non-halogenated waste streams (often destined for fuel blending) is a critical compliance violation that can damage incinerator catalytic converters and release corrosive hydrogen bromide (HBr) gas.

Core Directive: Do NOT drain dispose. Do NOT mix with oxidizing acids.[3]

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its reactivity. 2-Amino-3,5-dibromophenol is an aminophenol , meaning it possesses both basic (amine) and acidic (phenol) characteristics, making it amphoteric and prone to oxidation.[1][2]

GHS Hazard Classification
Hazard CategoryH-CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationDouble-glove (Nitrile) required during waste transfer.[1][2]
Eye Irritation H319Causes serious eye irritationFace shield recommended if pouring liquid solutions.[1][2]
STOT - SE H335May cause respiratory irritationAll waste consolidation must occur inside a fume hood.[1][2]
Acute Toxicity H302Harmful if swallowedWash hands immediately after doffing gloves.[1][2]
Reactivity & Incompatibility Matrix
  • Oxidizing Agents: Incompatible.[4] The amine group is easily oxidized, leading to rapid darkening (formation of quinone imines) and potential exothermic reactions.

  • Acids/Acid Chlorides: Reacts with the amine group.

  • Base Sensitivity: Soluble in alkaline solutions (phenolate formation), but this does not negate the requirement for halogenated waste disposal.

Segregation & Decision Logic

The following decision tree illustrates the mandatory workflow for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 2-Amino-3,5-dibromophenol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Reagent/Spill Debris) StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->LiquidWaste Solution SolidPack Double Bag or Wide-Mouth Jar SolidWaste->SolidPack LiquidCheck Does solvent contain other Halogens? LiquidWaste->LiquidCheck HaloStream Stream A: Halogenated Organic (High Temp Incineration) SolidPack->HaloStream Label: Solid Halogenated LiquidCheck->HaloStream Yes (e.g., DCM, Chloroform) NonHaloMix Mixture contains Bromine (Contaminates Non-Halo Stream) LiquidCheck->NonHaloMix No (e.g., Methanol, Ethanol) NonHaloMix->HaloStream Mandatory Redirection (Due to Bromine Content)

Figure 1: Decision logic for segregating 2-Amino-3,5-dibromophenol. Note that even if dissolved in non-halogenated solvents (like methanol), the presence of the brominated solute mandates disposal in the Halogenated Waste stream.[1][2]

Detailed Disposal Protocol

Phase 1: Preparation
  • PPE: Wear standard nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat. If handling large quantities of dry powder, use a P95 particulate respirator or work strictly within a fume hood to avoid inhalation (H335).

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars.[1][2]

    • Liquids: Amber glass bottles or HDPE carboys compatible with the solvent carrier.

    • Note: Avoid metal containers if the waste is acidic, as HBr evolution can corrode metal rapidly.

Phase 2: Waste Consolidation

Scenario A: Solid Reagent (Expired or Excess)

  • Do not dissolve the solid unnecessarily. Disposal of solids is often cheaper and safer than liquids.

  • Transfer the solid directly into the Solid Halogenated Waste container.

  • Wipe the exterior of the reagent bottle with a solvent-dampened wipe; dispose of the wipe in the same solid waste container.

Scenario B: Liquid Reaction Mixtures

  • The Golden Rule: Regardless of the solvent (e.g., Ethanol, DMSO, Water), the presence of dissolved 2-Amino-3,5-dibromophenol renders the entire mixture a Halogenated Waste .[1][2]

  • Pour into the container marked "Halogenated Organic Solvents."

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12), neutralize it to pH 5–9 before combining with the main waste carboy to prevent exothermic reactions or gas evolution in the drum.

Phase 3: Labeling & Documentation

Improper labeling is the #1 cause of regulatory fines.

  • Tag Type: Hazardous Waste Tag (RCRA compliant).

  • Chemical Name: Write "2-Amino-3,5-dibromophenol" clearly. Do not use abbreviations or chemical formulas.

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Constituents: If a mixture, list the solvent (e.g., "Methanol 95%") and the solute (e.g., "2-Amino-3,5-dibromophenol 5%").

Spill Management (Immediate Response)

Dry Spill:

  • Isolate the area.

  • Do not dry sweep vigorously, as this generates dust.

  • Cover with a wet paper towel or absorbent pad to dampen the powder.

  • Scoop the damp material into a sealable bag.

  • Clean the surface with soap and water; collect all rinsate as halogenated liquid waste.

Liquid Spill:

  • Absorb with an inert material (vermiculite or spill pads).[5]

  • Do not use combustible materials like sawdust if the solvent is flammable.

  • Place saturated absorbents into the Solid Halogenated Waste stream.

Regulatory Context (RCRA & EPA)

While 2-Amino-3,5-dibromophenol is not explicitly listed on the EPA "P" or "U" lists (unlike some chlorophenols), it is regulated as a characteristic hazardous waste due to toxicity and its halogen content.[1][2]

  • Waste Code: If not part of a specific F-listed solvent mix, it typically carries the characteristic codes for the solvent it is dissolved in (e.g., D001 for ignitable solvents).[2]

  • Halogen Significance: Facilities often pay a premium for halogenated waste disposal because it requires incineration at >1100°C with scrubbers to neutralize the corrosive Hydrogen Bromide (HBr) gas produced during combustion. Mislabeling this as non-halogenated can destroy the refractory lining of standard fuel-blending incinerators.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Temple University EHRS. (n.d.).[5] Halogenated Solvents in Laboratories. Retrieved from [Link][1][2]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Amino-3,5-dibromophenol

Part 1: Executive Safety Summary (BLUF) Do not treat this compound as a generic organic solid. While 2-Amino-3,5-dibromophenol is a solid at room temperature, it possesses the dual hazards of a phenolic moiety (protein d...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (BLUF)

Do not treat this compound as a generic organic solid. While 2-Amino-3,5-dibromophenol is a solid at room temperature, it possesses the dual hazards of a phenolic moiety (protein denaturation/tissue corrosion) and halogenation (increased lipophilicity). This combination facilitates rapid dermal absorption, making skin contact the primary vector for systemic toxicity.

Immediate Operational Directives:

  • Primary Hazard: Skin absorption and severe eye irritation.

  • Critical PPE: Double-gloving (Nitrile) is mandatory for all manipulation.

  • Engineering Control: All weighing and open-vessel transfers must occur inside a certified chemical fume hood.

  • Waste Stream: Segregate strictly as Halogenated Organic Waste .

Part 2: Hazard Mechanism & Causality

To understand the PPE requirements, one must understand the molecular interaction with biological systems.

  • Phenolic Toxicity: The hydroxyl group (-OH) attached to the benzene ring allows the compound to act as a protoplasmic poison, precipitating proteins on contact. Unlike mineral acids which cause immediate pain, phenolic burns can be anesthetic (numbing), delaying the user's realization of exposure.

  • Bromine-Enhanced Penetration: The two bromine atoms at positions 3 and 5 significantly increase the molecular weight and lipophilicity (fat solubility) of the compound compared to simple phenol. This allows the molecule to pass through the stratum corneum (outer skin layer) more efficiently, entering the bloodstream where it can cause systemic issues (methemoglobinemia or kidney damage).

  • Amine Sensitization: The amino group (-NH2) introduces a risk of sensitization. Repeated inhalation of dust, even in micro-quantities, can trigger allergic dermatitis or respiratory sensitization.

Part 3: PPE Selection Matrix

The following matrix balances chemical resistance with the dexterity required for laboratory manipulation.

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Double Nitrile Gloves (Disposable)Inner: 4 mil Nitrile (Blue/White)Outer: 5-6 mil Nitrile (Teal/Purple)Dexterity vs. Protection: While Butyl rubber offers superior chemical resistance to phenols, it is too thick for weighing milligram quantities. Double nitrile provides a "sacrificial" outer layer. If the outer glove is contaminated, strip and replace immediately.
Hand (Spill/Bulk) Silver Shield / 4H Laminate or Butyl Rubber For spill cleanup or handling quantities >10g, dexterity is secondary to breakthrough time. Nitrile degrades rapidly under gross phenolic exposure.
Ocular Unvented Chemical Splash Goggles Safety Glasses are Insufficient. Phenolic dusts are corrosive. If dust bypasses glasses and contacts the moist cornea, it causes immediate chemical burns and potential opacity.
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Emergency only)The vapor pressure of solid phenols is low, but sublimation occurs. Engineering controls (Hood) are superior to respirators. Use N95 only if working outside a hood (not recommended).
Body Lab Coat (Buttoned) + Tyvek Sleeves Standard cotton coats absorb phenols, holding them against the skin. Tyvek sleeves cover the wrist gap between the glove and coat cuff.

Part 4: Operational Protocol & Workflow

The following diagram outlines the mandatory workflow for safe handling. This process is designed to isolate the user from the compound at every stage.

G cluster_0 Critical Safety Loop Start Storage Retrieval (Cool, Dry, Dark) PPE_Check PPE Donning: 1. Lab Coat 2. Goggles 3. Inner Nitrile 4. Outer Nitrile Start->PPE_Check Before Opening Hood_Prep Fume Hood Prep: Clear workspace Check airflow (>100 fpm) PPE_Check->Hood_Prep Weighing Weighing Procedure: Use anti-static gun Transfer solid to tared vessel Clean balance immediately Hood_Prep->Weighing Only inside hood Reaction Reaction/Solubilization: Dissolve immediately to reduce dust hazard Weighing->Reaction Minimize open time Waste Disposal: Solid -> Solid Halogenated Liquid -> Liquid Halogenated Weighing->Waste Contaminated wipes Reaction->Waste Post-experiment

Figure 1: Operational workflow emphasizing the "Critical Safety Loop" during the weighing phase, where dust exposure risk is highest.

Part 5: Emergency Response Procedures

1. Skin Contact (The "Silent" Burn):

  • Immediate Action: Do not wait for pain. If you suspect contact, act immediately.[1][2]

  • Protocol:

    • Remove contaminated gloves/clothing immediately.

    • Wash with copious amounts of soap and water for at least 15 minutes.

    • Note on PEG 300: While Polyethylene Glycol (PEG 300/400) is the gold standard for liquid phenol burns, immediate water irrigation is prioritized for solid brominated phenols to mechanically remove the dust before it solubilizes. If available, a PEG swab can follow the water rinse.

    • Seek medical evaluation.[1][2]

2. Eye Contact:

  • Flush with water or saline for a minimum of 15 minutes. Hold eyelids open.

  • Do not use neutralizing agents.

  • Transport to an ophthalmologist immediately.

3. Spill Management:

  • Small Spill (<5g): Cover with wet absorbent pads (to prevent dust generation). Scoop into a wide-mouth jar. Wipe area with soap and water.[1][2]

  • Large Spill: Evacuate the area. Contact EHS. Do not attempt cleanup without Tyvek suit and respiratory protection.

Part 6: Disposal Logistics

Proper disposal is not just regulatory compliance; it is downstream safety.

  • Classification: Halogenated Organic Waste .

  • Reasoning: The bromine atoms (Halogens) require specific high-temperature incineration protocols to prevent the formation of dioxins or damage to standard incinerator scrubbers.

  • Segregation:

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol waste) if possible, as this increases the cost of disposal for the entire container.

    • Do NOT mix with strong oxidizers (Nitric acid, Peroxides) as brominated phenols can undergo violent oxidation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 688305, 2-Amino-3,5-dibromophenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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